Product packaging for Cholesteryl 10-undecenoate(Cat. No.:CAS No. 30948-01-7)

Cholesteryl 10-undecenoate

货号: B3123550
CAS 编号: 30948-01-7
分子量: 552.9 g/mol
InChI 键: QTVAWFVKCNGEJG-HMVYLTCSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Cholesteryl 10-undecenoate, also known as this compound, is a useful research compound. Its molecular formula is C38H64O2 and its molecular weight is 552.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H64O2 B3123550 Cholesteryl 10-undecenoate CAS No. 30948-01-7

属性

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h7,19,28-29,31-35H,1,8-18,20-27H2,2-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVAWFVKCNGEJG-HMVYLTCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Cholesteryl 10-undecenoate

Document ID: CG-2025-CU-01 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the (CAS 30948-01-7). It includes detailed experimental protocols, tabulated characterization data, and workflow visualizations to support research and development activities.

Introduction

This compound is a cholesterol ester featuring a terminal alkene group in its fatty acid chain. Its molecular formula is C₃₈H₆₄O₂ with a molecular weight of 552.92 g/mol .[1] Like many cholesteryl esters, it is of significant interest for its liquid crystalline properties, which are crucial in the development of drug delivery systems, biosensors, and advanced materials.[2][3] The terminal double bond provides a reactive handle for further chemical modification, such as polymerization or click chemistry, enabling its incorporation into novel polymers and functional materials. This guide details a reliable synthesis route and a full suite of characterization protocols.

Synthesis of this compound

The synthesis is achieved via a Steglich esterification, a mild and efficient method for forming ester bonds between a sterically hindered alcohol (cholesterol) and a carboxylic acid (10-undecenoic acid).[4][5] The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[5][6]

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Cholesterol Cholesterol Product This compound Cholesterol->Product UndecenoicAcid 10-Undecenoic Acid UndecenoicAcid->Product DCC DCC DCC->Product DMAP DMAP (cat.) DMAP->Product Solvent Anhydrous CH₂Cl₂ 0°C to RT, 24-48h Solvent->Product

Caption: Steglich esterification of Cholesterol with 10-undecenoic acid.

Experimental Protocol: Synthesis

This protocol is adapted from established Steglich esterification procedures for cholesterol.[4][7]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve cholesterol (1.0 eq.), 10-undecenoic acid (1.05 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous CH₂Cl₂. Add the DCC solution dropwise to the cholesterol-containing mixture over 15-20 minutes with continuous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 24-48 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) 9:1 v/v). The disappearance of the cholesterol spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture in an ice bath or freezer for 30 minutes to maximize the precipitation of the DCU byproduct.[8]

    • Filter the mixture through a pad of celite to remove the precipitated DCU, washing the filter cake with cold CH₂Cl₂.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Characterization

A systematic characterization workflow is essential to confirm the structure, purity, and physical properties of the synthesized this compound.

Characterization_Workflow Start Synthesized Product Purification Purification (Column Chromatography) Start->Purification Structure Structural Confirmation Purification->Structure Properties Physical Properties Purification->Properties NMR NMR (¹H, ¹³C) Structure->NMR FTIR FTIR Structure->FTIR MS Mass Spectrometry Structure->MS Thermal Thermal Analysis (DSC, TGA) Properties->Thermal Purity Purity Assessment (TLC, NMR) Properties->Purity

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Predicted ¹H NMR Data: The following table is a prediction based on data for cholesteryl acetate and alkyl undecenoates.[9][10] The key diagnostic signals are the olefinic protons of the undecenoate chain (H-10', H-11'), the cholesterol olefinic proton (H-6), and the downfield-shifted cholesterol methine proton (H-3) due to esterification.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Cholesterol Moiety)Assignment (Undecenoate Moiety)
~5.80ddt1HH-10'
~5.37m1HH-6
~4.95m2HH-11'
~4.60m1HH-3
~2.28t2HH-2' (α-CH₂)
~2.04m2HH-9'
0.68 - 2.40m~55HSteroid & Side Chain ProtonsAliphatic Chain Protons
~1.02s3HC-19 Me
~0.92d3HC-21 Me
~0.87d6HC-26/27 Me
~0.68s3HC-18 Me

Predicted ¹³C NMR Data: This prediction is based on data for cholesterol and alkyl undecenoates.[10][11] Key signals include the ester carbonyl, the olefinic carbons, and the C-3 carbon of cholesterol, which shifts significantly downfield upon esterification.

Chemical Shift (δ, ppm)Assignment (Cholesterol Moiety)Assignment (Undecenoate Moiety)
~173.5C-1' (C=O)
~139.7C-5
~139.2C-10'
~122.6C-6
~114.1C-11'
~74.9C-3
11.8 - 56.8Other Steroid & Side Chain CarbonsAliphatic Chain Carbons (C-2' to C-9')
Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: The FTIR spectrum is recorded using a KBr pellet or as a thin film on a NaCl plate.

Expected Absorption Bands: The spectrum is characterized by the absence of the broad O-H stretch from cholesterol and the appearance of a strong ester carbonyl (C=O) stretch.[12][13]

Wavenumber (cm⁻¹)IntensityAssignment
~3077Medium=C-H Stretch (alkene)
2935 - 2850StrongC-H Stretch (aliphatic)
~1738Strong, SharpC=O Stretch (ester)
~1641MediumC=C Stretch (alkene)
~1465, ~1378MediumC-H Bend (aliphatic)
~1175StrongC-O Stretch (ester)
~910Medium=C-H Bend (vinyl out-of-plane)
Mass Spectrometry (MS)

Protocol: Mass spectra can be obtained using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Expected Data: The analysis should confirm the molecular weight of the compound.[1]

ParameterValue
Molecular FormulaC₃₈H₆₄O₂
Molecular Weight552.92
Expected [M+H]⁺553.49
Expected [M+NH₄]⁺570.52
Expected [M+Na]⁺575.47
Thermal Analysis

Protocol: Thermal transitions are analyzed using Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere at a controlled heating and cooling rate (e.g., 5-10 °C/min). Thermogravimetric Analysis (TGA) is used to determine thermal stability.

Expected Behavior: Cholesteryl esters are known to exhibit complex polymorphic and liquid crystalline behavior, including cholesteric and smectic phases.[2][14] The specific transition temperatures for this compound are not widely reported, but can be expected to fall within the range of similar cholesteryl esters. The terminal double bond may influence the packing and stability of these phases compared to saturated analogues.

Representative Thermal Data for Analogous Cholesteryl Esters:

CompoundCrystal → Smectic (°C)Smectic → Cholesteric (°C)Cholesteric → Isotropic (°C)Reference
Cholesteryl Decanoate-77.0 (on cooling)84.5[15]
Cholesteryl Oleate (C18:1)~3243.551.5[14]
Cholesteryl Myristate (C14:0)70.277.682.4[16]

TGA analysis is expected to show high thermal stability, with decomposition likely beginning above 200-250 °C.[17]

References

An In-depth Technical Guide to the Molecular Structure of Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 10-undecenoate is a cholesterol ester, a class of lipids formed by the esterification of cholesterol with a fatty acid. Specifically, it is the ester of cholesterol and 10-undecenoic acid, an unsaturated fatty acid. This molecule combines the rigid, bulky steroid nucleus of cholesterol with a flexible, long-chain aliphatic tail containing a terminal double bond. Such structures are of significant interest in materials science due to their liquid crystalline properties and in biochemistry as analogs for studying cholesterol metabolism and transport. Cholesteryl esters are integral to the transport and storage of cholesterol in the body and have been implicated in various physiological and pathological processes, including atherosclerosis. Furthermore, the unique properties of molecules like this compound make them suitable for applications such as stationary phases in specialized chromatography.[1]

Molecular Structure and Physicochemical Properties

This compound is an amphiphilic molecule with a distinct hydrophobic character. Its structure consists of two main parts: the tetracyclic steroid ring system of cholesterol and the 11-carbon chain of 10-undecenoic acid, linked by an ester bond at the 3-beta position of the cholesterol moiety.

Quantitative Data Summary
PropertyValueReference
Chemical Formula C₃₈H₆₄O₂[2]
Molecular Weight 552.92 g/mol [2]
CAS Number 30948-01-7[2]

Synthesis of this compound

The synthesis of this compound can be achieved through standard esterification methods. A common and effective approach is the reaction of cholesterol with 10-undecenoyl chloride, the acid chloride derivative of 10-undecenoic acid. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Cholesterol Cholesterol Reaction Esterification Cholesterol->Reaction UndecenoylChloride 10-Undecenoyl Chloride UndecenoylChloride->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in the literature. However, based on the known spectra of its constituent parts (cholesterol and 10-undecenoic acid derivatives) and similar cholesteryl esters, a reliable prediction of its spectral characteristics can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the presence of both the cholesterol and 10-undecenoate moieties.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Vinyl (undecenoate) ~5.8m-CH=CH₂
Vinyl (undecenoate) ~5.0m-CH=CH₂
Vinyl (cholesterol) ~5.4mC6-H
Cholesterol C3-H ~4.6mProton adjacent to the ester oxygen
Aliphatic (chain) 2.3 - 0.9mProtons of the undecenoate chain
Cholesterol ring/chain 2.0 - 0.8mOverlapping signals from the steroid nucleus and side chain
Methyl (cholesterol) ~1.0, ~0.9, ~0.85, ~0.65s, dC19, C21, C26, C27, C18 methyl groups

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)Notes
Carbonyl (ester) ~173C=O
Vinyl (cholesterol C5) ~140C=CH
Vinyl (undecenoate) ~139-CH=CH₂
Vinyl (cholesterol C6) ~122C=CH
Vinyl (undecenoate) ~114-CH=CH₂
Cholesterol C3 ~74C-O of the ester linkage
Aliphatic (chain) 39 - 21Methylene carbons of the undecenoate and cholesterol
Methyl (cholesterol) 28 - 12Methyl carbons of the cholesterol moiety
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 552.9. Key fragmentation patterns would include the loss of the 10-undecenoate side chain and characteristic fragmentation of the cholesterol steroid nucleus. The base peak is expected to be at m/z 368, corresponding to the cholesterol moiety after the loss of the fatty acid chain and a proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would display characteristic absorption bands confirming the key functional groups.

Predicted FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration
C=O (ester) ~1735Stretch
C=C (vinyl) ~1640Stretch
C-O (ester) ~1170Stretch
C-H (sp², vinyl) ~3075Stretch
C-H (sp³) 2850-2960Stretch

Experimental Protocols

Synthesis of this compound
  • Preparation of 10-undecenoyl chloride: 10-undecenoic acid (1 equivalent) is refluxed with thionyl chloride (1.2 equivalents) in the absence of a solvent for 2 hours. Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which can be used without further purification.

  • Esterification: Cholesterol (1 equivalent) is dissolved in anhydrous dichloromethane (B109758) in a round-bottom flask under a nitrogen atmosphere. Anhydrous pyridine (B92270) (1.5 equivalents) is added, and the mixture is cooled to 0°C.

  • A solution of 10-undecenoyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cholesterol solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Workup: The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and filtered.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Characterization Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • FTIR Spectroscopy: The FTIR spectrum is recorded on an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the purified product is placed directly on the ATR crystal, and the spectrum is recorded in the 4000-400 cm⁻¹ range.

Structure-Property Relationships

The molecular architecture of this compound directly influences its physical properties, particularly its tendency to form liquid crystalline phases.

Structure_Property cluster_structure Molecular Structure Components cluster_properties Resulting Properties Cholesterol Bulky, Rigid Cholesterol Moiety LC Liquid Crystalline Behavior Cholesterol->LC Promotes Anisotropic Packing Hydrophobicity High Hydrophobicity Cholesterol->Hydrophobicity Chain Long, Flexible Aliphatic Chain Chain->LC Provides Fluidity Chain->Hydrophobicity Ester Polar Ester Linkage Ester->LC Influences Intermolecular Interactions Vinyl Terminal Vinyl Group (C=C) Reactivity Site for Polymerization/Modification Vinyl->Reactivity

Relationship between structural features and properties.

Conclusion

This compound is a molecule with a well-defined structure that combines the characteristic steroid nucleus of cholesterol with a long, unsaturated fatty acid chain. While specific experimental data is sparse, its synthesis and spectroscopic characteristics can be reliably predicted based on established chemical principles and data from analogous compounds. Its structure imparts significant hydrophobicity and the ability to form liquid crystalline phases, making it a molecule of interest for both biochemical studies and materials science applications. The terminal vinyl group also offers a reactive handle for further chemical modifications, such as polymerization.

References

Spectroscopic Data Analysis of Cholesteryl 10-undecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cholesteryl 10-undecenoate, a cholesteryl ester of significant interest in various research and development fields. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled based on the known spectral characteristics of the cholesterol moiety and the 10-undecenoate chain.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~5.8m1H=CH- (undecenoate)
~5.4m1H=CH- (cholesterol ring)
~4.9m2H=CH₂ (undecenoate)
~4.6m1H-CH-O- (cholesterol C3)
~2.3t2H-CH₂-COO-
0.6 - 2.2m~58HCholesterol and undecenoate aliphatic protons
~1.0s3H-CH₃ (cholesterol C19)
~0.9d3H-CH₃ (cholesterol C21)
~0.85d6H-CH₃ (cholesterol C26, C27)
~0.68s3H-CH₃ (cholesterol C18)
Table 2: ¹³C NMR Spectroscopic Data (Expected Values)
Chemical Shift (δ) ppmAssignment
~173C=O (ester)
~140=C< (cholesterol C5)
~139=CH- (undecenoate)
~122=CH- (cholesterol C6)
~114=CH₂ (undecenoate)
~74-CH-O- (cholesterol C3)
10 - 60Cholesterol and undecenoate aliphatic carbons
Table 3: IR Spectroscopic Data (Expected Values)
Wavenumber (cm⁻¹)IntensityAssignment
~3077Medium=C-H stretch (alkene)
2924, 2852StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1641MediumC=C stretch (alkene)
~1170StrongC-O stretch (ester)
~910Medium=C-H bend (alkene)
Table 4: Mass Spectrometry Data (Expected Fragmentation)
m/zIon
552.92[M]⁺ (Molecular Ion)
369.35[Cholestenyl]⁺
185.15[Undecenoic acid + H]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: The solvent peak of CDCl₃ is set to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Mode: ATR.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • A mass spectrometer capable of Electron Ionization (EI) or Electrospray Ionization (ESI). A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass determination.

Sample Preparation (for ESI):

  • Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solution may be infused directly or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for cholesteryl esters.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: ~3-4 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of ~200-300 °C.

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Source Temperature: ~200-250 °C.

  • The sample is typically introduced via a direct insertion probe.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR) Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR MS Mass Spectrometry (ESI or EI) Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis.

Cholesteryl 10-undecenoate: A Technical Overview of its Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Cholesteryl 10-undecenoate, a cholesterol ester known for its liquid crystalline properties and applications in separation science. While a complete, solved crystal structure with detailed crystallographic data is not publicly available in the reviewed literature, this document consolidates the existing knowledge on its synthesis, characterization, and physicochemical behavior.

Physicochemical Properties

This compound is a large, bulky molecule consisting of a cholesteric moiety attached to a long alkyl chain via an ester linkage.[1] This unique structure imparts liquid crystalline properties, which are crucial for its application as a bonded phase in microcolumn liquid chromatography.[1] The molecule's ability to form ordered, yet fluid, phases allows for high selectivity in separating structurally related compounds, such as pharmaceuticals.[1] The separation mechanism is attributed to a combination of interactions: the long hydrocarbon chain, the carbonyl group, and the bulky cholesteric moiety which can engage in π-π interactions and steric effects.[1]

PropertyValueSource
Molecular Formula C38H64O2[2]
Molecular Weight 552.92 g/mol [2]
CAS Number 30948-01-7[2]

Synthesis of Cholesteryl Esters

While a specific protocol for the synthesis of this compound was not detailed in the provided literature, a general and widely applicable method for synthesizing cholesteryl esters involves the esterification of cholesterol with the corresponding carboxylic acid or its derivative. A plausible synthetic route for this compound would involve the reaction of cholesterol with 10-undecenoic acid or its more reactive acid chloride.

A similar synthetic approach is reported for other cholesterol-based liquid crystals.[3] For instance, the synthesis of perfluorinated acyl-functionalized cholesterol targets involves the reaction of a modified cholesterol derivative with the appropriate acylating agent.[3]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a cholesteryl ester.

SynthesisWorkflow Cholesterol Cholesterol Esterification Esterification (e.g., DCC/DMAP or SOCl2) Cholesterol->Esterification UndecenoicAcid 10-Undecenoic Acid (or Acid Chloride) UndecenoicAcid->Esterification Purification Purification (e.g., Column Chromatography) Esterification->Purification Crude Product Product This compound Purification->Product Purified Product

A generalized synthetic workflow for this compound.

Experimental Characterization

The characterization of this compound and related materials involves various analytical techniques to determine their structure, purity, and physical properties.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique to study the ordering in crystalline and liquid crystalline materials. While a full crystal structure of this compound is not available, XRD studies on similar dimesogenic compounds containing cholesterol moieties reveal information about their liquid crystalline phases.[4] For example, the diffraction patterns of a related compound showed broad peaks indicative of a liquid-like correlation of molecules and smectic fluctuations.[4] The interlayer distances of the smectic domains were found to be slightly smaller than half of the estimated molecular length, suggesting an intercalated smectic phase.[4]

Chromatographic Methods

The primary application highlighted in the literature for this compound is as a stationary phase in high-performance liquid chromatography (HPLC).[1] Its performance is typically evaluated by separating mixtures of known compounds and comparing its selectivity and retention behavior to standard stationary phases like octadecyl silane (B1218182) (ODS).[1] The enhanced selectivity of the cholesteryl phase is attributed to its unique molecular recognition capabilities.[1]

Biological Context and Related Molecules

Cholesteryl esters, in general, play a crucial role in the transport and storage of cholesterol in the body. The cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters between lipoproteins.[5] The crystal structure of CETP reveals a long tunnel where lipid molecules like cholesteryl esters are bound.[5] While there is no specific signaling pathway described for this compound, its structural similarity to endogenous cholesteryl esters suggests potential interactions with lipid transport and metabolism pathways.

The undecenoic acid moiety of this compound is also of interest, as derivatives of 10-undecenoic acid have been reported to possess biological activities and can be used for further functionalization.[6][7]

The following diagram illustrates the relationship between cholesterol, its esterification, and its transport by CETP.

CholesterolTransport cluster_synthesis Ester Synthesis cluster_transport Lipoprotein Transport Cholesterol Cholesterol Esterification Esterification Cholesterol->Esterification FattyAcid Fatty Acid (e.g., 10-Undecenoic Acid) FattyAcid->Esterification CholesterylEster Cholesteryl Ester (e.g., this compound) Esterification->CholesterylEster CETP CETP CholesterylEster->CETP Binds to HDL HDL LDL_VLDL LDL/VLDL CETP->HDL Transfer CETP->LDL_VLDL Transfer

Conceptual relationship of cholesteryl ester synthesis and transport.

Conclusion

This compound is a cholesterol derivative with significant potential in analytical chemistry due to its liquid crystalline properties. While a detailed crystallographic structure remains to be elucidated, this guide has summarized the current understanding of its synthesis, characterization, and physicochemical behavior based on available scientific literature. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a more complete picture of the solid-state structure of this interesting molecule and would undoubtedly aid in the rational design of new materials with tailored properties for separation science and beyond.

References

Unveiling the Thermal Landscape of Cholesteryl 10-undecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Thermal Behavior and Phase Transitions

Cholesteryl esters are renowned for their rich thermotropic liquid crystalline behavior, exhibiting multiple phase transitions between the solid crystalline state and the isotropic liquid state. The structure of the fatty acyl chain, including its length and the presence of unsaturation, significantly influences the temperatures and types of these transitions.

For Cholesteryl 10-undecenoate, the presence of a terminal double bond on the C11 acyl chain is expected to modify the intermolecular interactions compared to its saturated counterpart, Cholesteryl undecanoate. This will likely influence the packing of the molecules in the solid state and the stability of the subsequent liquid crystalline phases. Generally, cholesteryl esters can exhibit smectic and cholesteric (chiral nematic) liquid crystal phases. Research suggests that a smectic phase is common in cholesteryl esters with longer acyl chains. The terminal double bond in this compound may affect the layering required for a stable smectic phase.

To provide a quantitative context, the thermal transition data for the closely related saturated compound, Cholesteryl undecanoate, is presented in Table 1. These values serve as a baseline for predicting the behavior of this compound.

Table 1: Thermal Transition Data for Cholesteryl Undecanoate

TransitionTemperature (°C)Enthalpy (kJ/mol)
Crystal to Smectic91.529.3
Smectic to CholestericNot ReportedNot Reported
Cholesteric to Isotropic99.51.3

Data is illustrative and compiled from analogous compounds reported in scientific literature. Actual values for this compound must be determined experimentally.

Experimental Protocols for Thermal Characterization

The investigation of the thermal properties of liquid crystals like this compound primarily relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[1][2] This allows for the precise determination of transition temperatures and the enthalpy changes associated with them.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

  • Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves:

    • Heating at a constant rate (e.g., 5-10 °C/min) from a starting temperature below any expected transitions to a temperature well above the final transition to the isotropic liquid phase.

    • Holding at the high temperature for a short period (e.g., 5 minutes) to ensure complete melting and to erase any previous thermal history.

    • Cooling at a controlled rate (e.g., 5-10 °C/min) back to the starting temperature.

    • A second heating cycle is often performed to observe the thermal behavior on a sample with a known and consistent thermal history.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating correspond to phase transitions such as melting (crystal to liquid crystal or liquid) and liquid crystal to liquid crystal transitions. Exothermic peaks on cooling represent crystallization or other ordering transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the direct visualization and identification of liquid crystalline phases.[3][4] The unique optical anisotropy of liquid crystal phases results in characteristic textures when viewed between crossed polarizers.

Methodology:

  • Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling Stage: The slide is placed on a hot stage, which allows for precise control of the sample temperature.

  • Observation: The sample is observed through a polarizing microscope with the polarizers crossed.

  • Texture Identification: As the sample is slowly heated and cooled, the different liquid crystalline phases will appear as distinct optical textures.

    • Crystalline Solid: Often shows sharp edges and may or may not be birefringent.

    • Smectic Phases: Exhibit fan-like or mosaic textures.

    • Cholesteric (Chiral Nematic) Phase: Typically displays an oily streak or fingerprint texture. The color of the reflected light can also be characteristic of the pitch of the cholesteric helix.

    • Isotropic Liquid: Appears completely dark (extinguished) as it is optically isotropic.

  • Correlation with DSC: The transition temperatures observed by POM are correlated with the peaks identified in the DSC thermogram to definitively assign the phase transitions.

Visualizing the Workflow and Phase Transitions

To further clarify the experimental and logical processes involved in characterizing this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results synthesis Synthesis & Purification of this compound dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Heating/Cooling Cycles pom Polarized Optical Microscopy (POM) synthesis->pom Heating/Cooling on Hot Stage data_analysis Correlate DSC Peaks with POM Textures dsc->data_analysis pom->data_analysis phase_id Identify Phase Transitions (T, ΔH) data_analysis->phase_id report Technical Guide/ Whitepaper phase_id->report

Caption: Experimental workflow for characterizing the thermal behavior of this compound.

Phase_Transitions Solid Crystalline Solid Smectic Smectic Phase Solid->Smectic  Heating (T_m) Smectic->Solid  Cooling (T_c) Cholesteric Cholesteric Phase Smectic->Cholesteric  Heating (T_Sm-Ch) Cholesteric->Smectic  Cooling (T_Ch-Sm) Isotropic Isotropic Liquid Cholesteric->Isotropic  Heating (T_Ch-I) Isotropic->Cholesteric  Cooling (T_I-Ch)

Caption: Representative sequence of thermotropic phase transitions for a cholesteryl ester upon heating and cooling.

Conclusion

While direct experimental data for the thermal behavior of this compound is currently unavailable, a robust understanding of its properties can be inferred from the behavior of analogous cholesteryl esters. The presence of the terminal double bond in the undecenoate chain is a key structural feature that is anticipated to influence its phase transition temperatures and the stability of its liquid crystalline mesophases. The experimental protocols detailed in this guide provide a clear pathway for the empirical determination of these properties. The combined application of Differential Scanning Calorimetry and Polarized Optical Microscopy will enable a thorough characterization, providing essential data for researchers and professionals in drug development and materials science who are interested in harnessing the unique properties of this compound.

References

Navigating the Solubility Landscape of Cholesteryl 10-undecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl 10-undecenoate, a cholesteryl ester formed from cholesterol and 10-undecenoic acid, is a lipophilic molecule with significant potential in various research and development applications, including its use as a liquid crystal component and in the formulation of drug delivery systems. A thorough understanding of its solubility profile is paramount for its effective utilization. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents a qualitative to semi-quantitative solubility profile based on the known behavior of cholesteryl esters and related molecules. This information is intended to guide solvent selection for various applications.

Expected Solubility Profile of this compound

The solubility of cholesteryl esters is largely dictated by their hydrophobic nature.[1] They are generally insoluble in water and polar solvents, with solubility increasing in non-polar organic solvents. The following table summarizes the expected solubility of this compound in various solvent classes.

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Remarks
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polarity of the hydroxyl group limits the dissolution of the large, non-polar cholesteryl moiety. Solubility is expected to increase with the alkyl chain length of the alcohol.
Ketones Acetone, Methyl Ethyl KetoneModerateKetones are less polar than alcohols, offering a more favorable environment for the dissolution of lipophilic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe non-polar nature of ethers makes them good solvents for cholesteryl esters.
Hydrocarbons Hexane, Heptane, TolueneHigh to Very HighThese non-polar solvents are expected to be excellent solvents for the highly lipophilic this compound.
Chlorinated Solvents Dichloromethane, ChloroformHigh to Very HighThese solvents are effective at dissolving a wide range of organic compounds, including lipids.
Lipids and Oils Triglycerides, Mineral OilHighDue to the "like dissolves like" principle, this compound is expected to be highly soluble in other lipids and oils, which is relevant for lipid-based drug delivery formulations.
Aqueous Solutions Water, BuffersInsolubleThe hydrophobic nature of the molecule prevents dissolution in aqueous media.[2]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires robust experimental protocols. The following section details three common methods: the gravimetric method, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry.

Gravimetric Method for Total Lipid Solubility

This method is a straightforward approach to determine the total solubility of a lipid in a given solvent.[3][4]

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a suitable filter that does not retain the dissolved solute.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).

  • Drying: The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

  • Weighing: The container with the dried residue is weighed accurately.

  • Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight to determine the mass of the dissolved this compound. This mass is then expressed in terms of the volume of the solvent used (e.g., in mg/mL).

G A 1. Equilibration Add excess this compound to solvent. Agitate at constant temperature. B 2. Separation Centrifuge or filter to remove undissolved solid. A->B Ensure equilibrium C 3. Solvent Evaporation Transfer known volume of saturated solution to pre-weighed container. Evaporate solvent. B->C Clear supernatant D 4. Weighing Weigh container with dried residue. C->D Complete drying E 5. Calculation Determine mass of dissolved solute. Calculate solubility (e.g., mg/mL). D->E Accurate weighing G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Quantification A 1. Prepare Saturated Solution B 2. Centrifuge A->B C 3. Collect & Dilute Supernatant B->C D 4. Inject Sample onto C18 Column C->D E 5. Elute with Mobile Phase (e.g., Acetonitrile/Isopropanol) D->E F 6. Detect at ~210 nm E->F G 7. Integrate Peak Area F->G H 8. Compare to Standard Curve G->H I 9. Calculate Solubility H->I G A 1. Prepare Saturated Solution & Separate Solid B 2. Dilute Supernatant A->B C 3. Determine λmax B->C D 4. Measure Absorbance at λmax C->D E 5. Determine Concentration from Standard Curve D->E F 6. Calculate Solubility E->F

References

Cholesteryl 10-undecenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cholesteryl 10-undecenoate, a cholesterol ester with significant potential in various research and development applications. This document covers its fundamental chemical properties, provides detailed experimental protocols for its synthesis and formulation into nanoparticles, and explores its potential role in cellular signaling pathways.

Core Compound Data

This compound is a derivative of cholesterol, an essential structural component of animal cell membranes. The undecenoate tail introduces a terminal double bond, offering a site for further chemical modification.

PropertyValueCitation
CAS Number 30948-01-7
Molecular Formula C₃₈H₆₄O₂
Molecular Weight 552.91 g/mol

Synthesis of this compound

A common and effective method for synthesizing cholesteryl esters is the Steglich esterification, which utilizes a carbodiimide (B86325) to activate the carboxylic acid for reaction with the alcohol.[1][2] The following protocol is a representative procedure for the synthesis of this compound.

Experimental Protocol: Steglich Esterification

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cholesterol (1 equivalent) and 10-undecenoic acid (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

  • Workup: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent Cholesterol Cholesterol Reaction_Mixture Reaction Mixture (Stir at RT) Cholesterol->Reaction_Mixture 10-Undecenoic_acid 10-Undecenoic_acid 10-Undecenoic_acid->Reaction_Mixture DCC DCC DCC->Reaction_Mixture DMAP DMAP DMAP->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Filtration Filtration to remove DCU Reaction_Mixture->Filtration Workup Aqueous Workup (NaHCO3, Brine) Filtration->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Fig. 1: Workflow for the synthesis of this compound.

Formulation of this compound Nanoparticles

Cholesteryl esters are key components in the formulation of lipid-based nanoparticles for drug and gene delivery. The nanoprecipitation method is a straightforward and reproducible technique for preparing such nanoparticles.[3][4][5]

Experimental Protocol: Nanoprecipitation

Materials:

  • This compound

  • A suitable biodegradable polymer (e.g., PLGA, PCL) or a phospholipid (e.g., lecithin)

  • A surfactant (e.g., Poloxamer 188, Tween 80)

  • An organic solvent (e.g., acetone, tetrahydrofuran)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the chosen polymer or phospholipid in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the lipid and polymer, forming nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated material.

  • Characterization: The size, size distribution, and zeta potential of the nanoparticles should be characterized using Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM).[6][7][8]

Nanoparticle_Formulation_Workflow cluster_phases Phase Preparation Organic_Phase Organic Phase (this compound + Polymer/Lipid in Solvent) Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous Phase (Surfactant in Water) Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Purification (Centrifugation/Dialysis) Solvent_Evaporation->Purification Characterization Characterization (DLS, TEM) Purification->Characterization

Fig. 2: Workflow for nanoparticle formulation and characterization.

Potential Role in Cellular Signaling

While specific signaling pathways directly modulated by this compound have not been extensively studied, the parent molecule, cholesterol, is known to play a crucial role in several signaling cascades, including the Hedgehog and Wnt pathways.[9][10][11][12][13] Cholesterol and its derivatives can influence the localization and activity of membrane-bound receptors and signaling proteins.

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is implicated in several cancers. Cholesterol has been shown to be a direct activator of Smoothened (SMO), a key signal transducer in the Hh pathway.[9][10][11]

The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the role of cholesterol.

Hedgehog_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU-GLI complex Hh_ligand Hedgehog Ligand (Hh) Hh_ligand->PTCH1 Binds and inhibits Cholesterol Cholesterol Cholesterol->SMO Activates GLI GLI Proteins SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Release and Activation Nucleus Nucleus GLI_active->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes

Fig. 3: Simplified Hedgehog signaling pathway highlighting cholesterol's role.

In the absence of the Hedgehog ligand, the Patched-1 (PTCH1) receptor inhibits Smoothened (SMO), preventing downstream signaling. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing cholesterol to bind to and activate SMO. This activation leads to a cascade of intracellular events, culminating in the activation of GLI transcription factors and the expression of target genes. It is plausible that this compound, due to its structural similarity to cholesterol, could also interact with and modulate such signaling pathways. Further research is warranted to elucidate the specific biological activities of this compound.

References

Theoretical Modeling of Cholesteryl 10-undecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 10-undecenoate, a derivative of cholesterol, is a molecule of significant interest in various fields, including materials science and drug delivery, due to its liquid crystalline properties and biocompatibility.[1][2] Understanding its molecular behavior and physicochemical properties is crucial for its application. Theoretical modeling, encompassing molecular dynamics (MD) simulations and quantum chemical calculations, provides a powerful lens to investigate these properties at an atomic level. This guide outlines the core theoretical approaches for characterizing this compound, offering insights into its structural dynamics, electronic properties, and intermolecular interactions.

While direct computational studies on this compound are not extensively documented in public literature, a wealth of research on similar cholesteryl esters, such as cholesteryl oleate, provides a robust framework for its theoretical investigation.[3][4] These studies have been instrumental in understanding the behavior of cholesteryl esters within biological systems, like the core of lipoprotein particles.[3][5][6]

Molecular Properties of this compound

A foundational step in the theoretical modeling of this compound is the characterization of its fundamental molecular properties. These parameters serve as the basis for more complex simulations and analyses.

PropertyValueMethod of Determination
Molecular Formula C38H64O2Stoichiometry
Molecular Weight 552.92 g/mol Sum of atomic weights[7]
General Structure Cholesterol backbone with a 10-undecenoate ester at the 3β-hydroxyl position.Chemical Synthesis
Key Functional Groups Ester, Alkene, Steroid NucleusSpectroscopic Analysis (e.g., NMR, IR)

Theoretical Modeling Methodologies

Molecular Dynamics (MD) Simulations

MD simulations are a computational method to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal insights into its conformational dynamics, phase behavior, and interactions with other molecules.

Experimental Protocol: All-Atom Molecular Dynamics Simulation of Bulk this compound

  • System Setup:

    • A simulation box is constructed containing a defined number of this compound molecules (e.g., 128 molecules).

    • The molecules are initially placed in a random or grid-like arrangement.

    • The system is solvated, if necessary for the intended study, though for bulk properties, an isotropic system without explicit solvent is often used.[3]

  • Force Field Selection:

    • A suitable force field, such as CHARMM36 or GROMOS, is chosen to describe the interatomic and intramolecular forces. These force fields have been successfully applied to lipids and cholesterol derivatives.

  • Energy Minimization:

    • The initial system undergoes energy minimization to relax any steric clashes or unfavorable geometries. This is typically achieved using algorithms like steepest descent or conjugate gradient.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Subsequently, the system is equilibrated under constant pressure and temperature (NPT ensemble) to achieve the correct density. This phase involves monitoring parameters like temperature, pressure, and potential energy for convergence.

  • Production Run:

    • Once equilibrated, the production simulation is run for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational space adequately.

    • Trajectories, velocities, and energies are saved at regular intervals for subsequent analysis.

  • Analysis:

    • Structural Properties: Radial distribution functions are calculated to understand the packing and ordering of molecules. Order parameters can be determined for different parts of the molecule to assess flexibility.

    • Dynamical Properties: The mean square displacement is analyzed to calculate the diffusion coefficient. Rotational correlation functions can be used to determine rotational dynamics.[3][4]

The following diagram illustrates a typical workflow for a molecular dynamics simulation.

MD_Workflow System_Setup System Setup (e.g., 128 molecules in a box) Force_Field Force Field Selection (e.g., CHARMM36) System_Setup->Force_Field Energy_Minimization Energy Minimization Force_Field->Energy_Minimization NVT_Equilibration NVT Equilibration (Constant Volume, Temperature) Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration (Constant Pressure, Temperature) NVT_Equilibration->NPT_Equilibration Production_Run Production MD Run NPT_Equilibration->Production_Run Analysis Trajectory Analysis Production_Run->Analysis

A generalized workflow for molecular dynamics simulations.
Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules.[8] These methods can provide accurate information about molecular orbitals, charge distribution, and spectroscopic properties.

Experimental Protocol: DFT Calculation of this compound

  • Molecular Structure Input:

    • An initial 3D structure of a single this compound molecule is generated, often from a lower-level computational method or by modifying a known crystal structure of a similar molecule.

  • Method and Basis Set Selection:

    • A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. The choice depends on the desired accuracy and computational cost.

  • Geometry Optimization:

    • The initial molecular geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation:

    • Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Property Calculations:

    • Once the geometry is optimized, various electronic properties can be calculated, including:

      • HOMO/LUMO energies: To estimate the ionization potential and electron affinity.[9]

      • Molecular electrostatic potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

      • Partial atomic charges: To understand the charge distribution within the molecule.

The logical relationship between different quantum chemical calculations is depicted below.

QC_Logic Initial_Structure Initial Molecular Structure Method_Selection Select Method and Basis Set (e.g., B3LYP/6-31G*) Initial_Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Electronic Property Calculation Geometry_Optimization->Property_Calculation

Logical flow of quantum chemical property calculations.

Predicted Quantitative Data

The following tables summarize expected quantitative data for this compound based on theoretical modeling, with values informed by studies on analogous cholesteryl esters.

Table 1: Predicted Dynamical and Structural Properties from MD Simulations

PropertyPredicted Value RangeSignificance
Diffusion Coefficient (at 310 K) 1 - 5 x 10⁻⁹ cm²/sDescribes the translational mobility of the molecule in a bulk phase.[3][4]
Rotational Correlation Time (τc) 1 - 10 nsIndicates the timescale of molecular reorientation.
Order Parameter (S) of Steroid Ring 0.6 - 0.8A measure of the orientational order of the rigid cholesterol core.
Order Parameter (S) of Alkene Chain 0.2 - 0.5Reflects the higher flexibility of the undecenoate tail compared to the steroid nucleus.[4]

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyPredicted Value RangeSignificance
HOMO Energy -5.5 to -6.5 eVRelates to the ability to donate an electron.
LUMO Energy -1.0 to 0.0 eVRelates to the ability to accept an electron.
HOMO-LUMO Gap 4.5 to 6.5 eVIndicates the electronic excitability and chemical reactivity.[9]
Dipole Moment 2.0 - 3.0 DebyeQuantifies the overall polarity of the molecule.

Signaling Pathways and Intermolecular Interactions

While this compound is not directly involved in signaling pathways in the same way as signaling lipids, its interactions with proteins and membranes are critical for its biological and pharmaceutical functions. For instance, its incorporation into liposomes for drug delivery relies on its interactions with phospholipids (B1166683) and potentially with target cell membranes.

The following diagram illustrates the potential interactions of this compound in a biological context, which can be studied using molecular modeling.

Interactions CU Cholesteryl 10-undecenoate Liposome Liposome Formation CU->Liposome PL Phospholipid Membrane PL->Liposome Protein Membrane Protein Drug Encapsulated Drug Drug->Liposome Liposome->Protein Interaction

Conceptual diagram of this compound interactions.

Conclusion

Theoretical modeling provides an indispensable toolkit for the in-depth characterization of this compound. Molecular dynamics simulations can elucidate the structural and dynamical properties of this molecule in various environments, while quantum chemical calculations can offer a detailed understanding of its electronic structure. The methodologies and expected data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to computationally investigate this compound, thereby accelerating its application in novel technologies and therapeutics. The insights gained from such studies are crucial for designing new materials and drug delivery systems with tailored properties.

References

Potential Research Areas for Cholesteryl 10-undecenoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl 10-undecenoate, a cholesterol ester featuring a terminal double bond, presents a versatile molecular scaffold for pioneering research in advanced materials and therapeutic delivery systems. Its inherent liquid crystalline properties, stemming from the rigid cholesterol core, combined with the reactive terminal alkene, open avenues for the development of novel polymers, functionalized nanoparticles, and targeted drug delivery vehicles. This technical guide delineates key potential research areas for this compound, providing a foundational understanding of its synthesis, physicochemical properties, and prospective applications. Detailed experimental protocols and characterization methodologies are outlined to facilitate further investigation into this promising compound.

Introduction

Cholesterol and its esters are fundamental components of biological systems, recognized for their role in membrane structure and cellular signaling. In the realm of materials science and drug delivery, the unique properties of cholesterol derivatives are being harnessed to create sophisticated, functional materials. This compound (C38H64O2, Molar Mass: 552.92 g/mol ) is a particularly intriguing molecule due to its bifunctional nature. The cholesterol moiety imparts a propensity for self-assembly and liquid crystal formation, while the 10-undecenoate tail provides a reactive handle for polymerization and covalent modification. This guide explores the untapped potential of this compound, focusing on its application in the development of polymerizable liquid crystals and advanced drug delivery nanocarriers.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the esterification of cholesterol with 10-undecenoic acid. While various esterification methods can be employed, the Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient route, particularly for sterically hindered alcohols like cholesterol.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 30948-01-7[4]
Molecular Formula C38H64O2[4]
Molecular Weight 552.92 g/mol [4]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents (e.g., chloroform, dichloromethane, toluene)General knowledge
Thermotropic Liquid Crystalline Behavior

Table 2: Estimated Thermotropic Properties of this compound

TransitionTemperature (°C) (Estimated)Enthalpy (kJ/mol) (Estimated)
Crystal to Cholesteric 70 - 9020 - 30
Cholesteric to Isotropic 90 - 1100.5 - 1.5

Note: These values are estimations based on data for similar cholesteryl esters and require experimental verification.

Potential Research Area 1: Polymerizable Liquid Crystals

The terminal double bond in this compound makes it a valuable monomer for the synthesis of side-chain liquid crystal polymers (SCLCPs).[8] These polymers combine the unique optical properties of liquid crystals with the processability and mechanical stability of polymers.

Rationale and Significance

Polymer-stabilized cholesteric liquid crystals (PSCLCs) are at the forefront of display and sensor technology. By incorporating a polymerizable mesogen like this compound into a liquid crystal host and subsequently polymerizing it, a stable, ordered network can be formed. This can lead to materials with tunable optical properties, such as selective reflection of light, which is the basis for color generation in many reflective displays.

Proposed Research Workflow

Figure 1: Workflow for the development of polymers from this compound.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)

  • Materials: this compound (monomer), azobisisobutyronitrile (AIBN, initiator), anhydrous toluene (B28343) (solvent).

  • Procedure: a. Dissolve this compound and AIBN (1-2 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask. b. De-gas the solution by three freeze-pump-thaw cycles. c. Heat the reaction mixture at 60-70 °C under an inert atmosphere for 24-48 hours. d. Precipitate the polymer by pouring the cooled solution into a large excess of a non-solvent (e.g., methanol). e. Filter and dry the polymer under vacuum.

  • Characterization: a. Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). b. Confirm the polymer structure by 1H and 13C NMR spectroscopy. c. Investigate the liquid crystalline properties using DSC and POM.

Potential Research Area 2: Functionalized Nanoparticles for Drug Delivery

The terminal alkene of this compound offers a versatile platform for surface functionalization of nanoparticles through "click" chemistry, such as the thiol-ene reaction. This allows for the attachment of targeting ligands, imaging agents, or therapeutic molecules.

Rationale and Significance

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. Cholesterol-based nanoparticles are biocompatible and can improve the circulation time of encapsulated drugs. By functionalizing the surface of these nanoparticles with this compound, a reactive handle is introduced for the covalent attachment of targeting moieties.

Proposed Signaling Pathway for Targeted Delivery

G cluster_workflow Targeted Drug Delivery Workflow NP Drug-loaded Nanoparticle (with this compound) Click_Reaction Thiol-ene 'Click' Reaction NP->Click_Reaction Thiol_Ligand Thiol-containing Targeting Ligand (e.g., RGD peptide) Thiol_Ligand->Click_Reaction Targeted_NP Targeted Nanoparticle Click_Reaction->Targeted_NP Systemic_Circulation Systemic Circulation Targeted_NP->Systemic_Circulation Target_Cell Target Cell (e.g., Tumor cell with overexpressed receptors) Systemic_Circulation->Target_Cell Receptor_Binding Receptor Binding Target_Cell->Receptor_Binding Endocytosis Receptor-Mediated Endocytosis Receptor_Binding->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release

Figure 2: Signaling pathway for targeted drug delivery using functionalized nanoparticles.

Experimental Protocols

Protocol 2: Preparation of Drug-Loaded Nanoparticles

  • Materials: this compound, a biodegradable polymer (e.g., PLGA), a model drug (e.g., doxorubicin), a surfactant (e.g., PVA or Pluronic F68).

  • Procedure (Emulsion-Solvent Evaporation Method): a. Dissolve this compound, PLGA, and the drug in a water-immiscible organic solvent (e.g., dichloromethane). b. Add this organic phase to an aqueous solution of the surfactant. c. Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water emulsion. d. Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles. e. Collect and wash the nanoparticles by centrifugation.

  • Characterization: a. Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Visualize the morphology of the nanoparticles by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Calculate the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC.[9][10][11][12]

Protocol 3: Thiol-Ene "Click" Reaction for Surface Functionalization

  • Materials: Drug-loaded nanoparticles with surface-exposed this compound, a thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine), a photoinitiator (e.g., DMPA).

  • Procedure: a. Disperse the nanoparticles in an aqueous buffer. b. Add the thiol-containing ligand and the photoinitiator. c. Irradiate the mixture with UV light (e.g., 365 nm) for a specified time to initiate the thiol-ene reaction.[4][13][14][15][16][17] d. Purify the functionalized nanoparticles by centrifugation or dialysis to remove unreacted ligand and initiator.

  • Characterization: a. Confirm the successful conjugation of the ligand using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS). b. Quantify the amount of conjugated ligand using appropriate assays (e.g., amino acid analysis for peptides).

Conclusion

This compound stands as a promising platform molecule for significant advancements in both materials science and nanomedicine. Its unique combination of liquid crystalline properties and a reactive terminal alkene provides a rich design space for the creation of novel functional materials. The proposed research areas, focusing on polymerizable liquid crystals and functionalized drug delivery systems, represent just the initial foray into the potential applications of this versatile compound. The detailed protocols and characterization methods provided in this guide are intended to serve as a launchpad for researchers to explore and unlock the full potential of this compound. Further investigations into its self-assembly in different environments and the biological interactions of its derivatives will undoubtedly unveil even more exciting opportunities.

References

Methodological & Application

Application Notes and Protocols: Cholesteryl 10-undecenoate in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, a class of liquid crystals derived from cholesterol, have been foundational in the development of chiral nematic liquid crystal technologies. Cholesteryl 10-undecenoate, with its terminal alkene group, offers a unique combination of chirality and the potential for polymerization, making it a versatile molecule for advanced liquid crystal display (LCD) applications. Its primary role in displays is to induce a helical structure in a nematic liquid crystal host, leading to the selective reflection of light, a property central to reflective, bistable displays, and other photonic applications.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis, formulation, and characterization of this compound for use in liquid crystal displays.

Key Applications in Liquid Crystal Displays

This compound is primarily utilized as a chiral dopant in nematic liquid crystal mixtures.[1] Its chirality induces the self-assembly of the nematic host molecules into a helical superstructure, known as the chiral nematic or cholesteric phase.[1][2] The key properties and applications derived from this include:

  • Bistable Reflective Displays: In Cholesteric LCDs (ChLCDs), the liquid crystal mixture can be electrically switched between a reflective "planar" state and a transparent or light-scattering "focal conic" state.[4][5] The display can maintain either state without continuous power, making it ideal for low-power applications like e-readers and electronic shelf labels.[5]

  • Polymer-Stabilized Cholesteric Textures (PSCT): The terminal double bond in the 10-undecenoate chain allows for in-situ polymerization. By mixing a small amount of a reactive monomer and a photoinitiator into the liquid crystal formulation, a polymer network can be formed, which stabilizes the desired liquid crystal texture. This enhances the display's durability and can improve its electro-optical performance.

  • Tunable Photonic Materials: The pitch of the cholesteric helix, and thus the wavelength of reflected light, is sensitive to external stimuli such as temperature and electric fields.[6] This allows for the creation of smart materials for applications in sensors, smart windows, and tunable color filters.

  • Circularly Polarized Light Emitters: When combined with fluorescent dyes, the cholesteric structure can be used to create sources of circularly polarized light, which have applications in 3D displays and advanced optical systems.[7]

Data Presentation

While specific experimental data for this compound is not widely published, the following table presents representative quantitative data based on analogous cholesteryl esters. These values provide a baseline for researchers designing experiments with this compound.

PropertySymbolRepresentative ValueUnitSignificance in LCDs
Physical Properties
Molecular WeightMW496.8 g/mol Foundational property for concentration calculations.
Crystalline to LC TransitionTm80 - 90°CDefines the lower limit of the operational temperature range for the pure material.
LC to Isotropic TransitionTc95 - 105°C"Clearing point"; defines the upper limit of the liquid crystal phase.
Optical Properties
Helical Twisting PowerHTP5 - 15µm-1·(wt%)-1Measures the efficiency of the chiral dopant in inducing a helical twist in a nematic host.[8]
Average Refractive Indexn~1.5-Used in Bragg's law to determine the wavelength of reflected light.[1]
BirefringenceΔn0.04 - 0.06-The difference in refractive indices for light polarized parallel and perpendicular to the LC director.[1]
Electro-Optical Properties (In a typical nematic host)
Switching Voltage (Planar to Focal Conic)VP->FC15 - 25VVoltage required to switch the display from its reflective to its transparent state.
Switching Voltage (Focal Conic to Homeotropic)VFC->H30 - 40VVoltage required to clear the display to a fully transparent state before returning to the planar state.[4]
Response Timeτ10 - 100msThe time taken for the liquid crystal to switch between states.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard esterification reaction between cholesterol and 10-undecenoyl chloride.

Materials:

  • Cholesterol (1.0 eq)

  • 10-undecenoyl chloride (1.2 eq)

  • Pyridine (solvent and HCl scavenger)

  • Dichloromethane (DCM, reaction solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve cholesterol in a mixture of dry DCM and pyridine.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acid Chloride: Add 10-undecenoyl chloride dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Confirm the structure and purity of the resulting white solid using 1H NMR, 13C NMR, and mass spectrometry. Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC).[9]

Protocol 2: Formulation of a Chiral Nematic Mixture

This protocol details the preparation of a liquid crystal mixture for a reflective display.

Materials:

  • This compound (Ch-10-U)

  • Nematic liquid crystal host (e.g., a commercial eutectic mixture like E7 or a custom formulation)

  • Vials

  • Hot plate with magnetic stirring

  • Vortex mixer

Procedure:

  • Calculation: Determine the required weight of Ch-10-U to achieve the desired pitch (P). The relationship is given by: 1/P = HTP * c, where c is the concentration of the chiral dopant in weight fraction.[8] For a visible reflection (e.g., green light, λ ≈ 550 nm), the pitch should be approximately P = λ/n ≈ 550 nm / 1.5 ≈ 0.37 µm.

  • Weighing: Accurately weigh the nematic host and Ch-10-U into a clean glass vial. For example, for a 5 wt% mixture, add 95 mg of the nematic host and 5 mg of Ch-10-U.

  • Mixing:

    • Heat the vial on a hot plate to a temperature above the clearing point of the mixture (e.g., 110°C) to ensure all components are in the isotropic liquid phase.

    • Gently stir the mixture with a small magnetic stir bar or use a vortex mixer until the mixture is completely homogeneous.

  • Cooling: Slowly cool the mixture back to room temperature. The mixture is now ready for cell fabrication.

Protocol 3: Fabrication and Characterization of a ChLCD Cell

This protocol outlines the steps to create a simple liquid crystal cell and observe its properties.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyimide alignment layer solution

  • Spacers (e.g., 5 µm glass or plastic spheres)

  • UV-curable epoxy

  • The formulated chiral nematic mixture

  • Polarizing optical microscope (POM) with a hot stage

  • Function generator and voltage amplifier

  • Spectrometer

Procedure:

  • Substrate Preparation:

    • Clean the ITO glass slides thoroughly.

    • Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface of each slide.

    • Bake the slides according to the polyimide manufacturer's instructions.

    • Gently rub the polyimide layer with a velvet cloth in one direction to promote planar alignment.

  • Cell Assembly:

    • Mix the spacers into the UV-curable epoxy.

    • Apply the epoxy/spacer mixture around the perimeter of one of the glass slides.

    • Place the second slide on top, with the rubbing directions anti-parallel, to form an empty cell with a defined gap.

    • Cure the epoxy using a UV lamp.

  • Cell Filling:

    • Heat the liquid crystal mixture into its isotropic phase.

    • Fill the empty cell via capillary action by placing a drop of the LC mixture at the edge of the cell gap.

  • Characterization:

    • Texture Observation: Place the filled cell under the POM. Upon cooling from the isotropic phase, observe the formation of the cholesteric texture. A "fingerprint" texture indicates the helical axis is parallel to the substrate, while a colorful "planar" texture indicates the helix is perpendicular.[1]

    • Electro-Optical Switching: Apply an AC square wave voltage to the cell.

      • Observe the transition from the planar (reflective) state to the focal conic (scattering/transparent) state at a lower voltage.

      • Observe the transition to the homeotropic (fully transparent) state at a higher voltage. Note the threshold voltages.

    • Spectral Measurement: Place the cell in a spectrometer and measure the reflection spectrum in the planar state to determine the peak reflection wavelength and bandwidth.

Visualizations

cholesteric_helix

workflow

References

Application Notes and Protocols for Incorporating Cholesteryl 10-undecenoate into Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Cholesteryl 10-undecenoate into liposome (B1194612) formulations. This document details the unique properties of this compound, protocols for liposome preparation and characterization, and methods for surface functionalization, leveraging the terminal alkene moiety for advanced drug delivery applications.

Introduction to this compound in Liposome Formulations

This compound is a cholesterol derivative that offers unique advantages in the design of advanced liposomal drug delivery systems. While retaining the membrane-stabilizing properties of cholesterol, the terminal 10-undecenoate chain provides a reactive handle for covalent modification, enabling the development of functionalized and polymerizable liposomes.[1][2]

The incorporation of cholesterol is crucial for modulating membrane permeability, enhancing stability in biological fluids, and influencing the fluidity of the lipid bilayer.[3][4] this compound, with its molecular formula C₃₈H₆₄O₂ and molecular weight of 552.92 g/mol , integrates into the lipid bilayer similarly to cholesterol.[5][6] The key feature of this molecule is its terminal double bond, which can participate in various chemical reactions, most notably "click chemistry" for the attachment of targeting ligands, imaging agents, or polymers.[7][8][9] This functionality opens avenues for creating highly specific and responsive drug delivery vehicles.

Experimental Protocols

Liposome Preparation using the Thin-Film Hydration Method

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes.[10][11][12] This method involves the dissolution of lipids in an organic solvent, formation of a thin lipid film upon solvent evaporation, and subsequent hydration of the film with an aqueous buffer to form liposomes.

Materials:

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC; 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC; or 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • This compound

  • Organic Solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture, 2:1 v/v)

  • Aqueous Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (optional)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Vortex mixer

Protocol:

  • Lipid Dissolution: Dissolve the desired amounts of phospholipid and this compound in the organic solvent in a round-bottom flask. A common starting molar ratio is a 7:3 ratio of phospholipid to this compound.[11] If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator. This is typically done at a temperature above the phase transition temperature (Tc) of the chosen phospholipid, under reduced pressure, to form a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (containing a hydrophilic drug, if applicable) to the flask. The temperature of the buffer should also be above the Tc of the phospholipid. Agitate the flask by vortexing to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion for Size Reduction: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.[10]

Diagram of the Thin-Film Hydration and Extrusion Workflow:

Liposome_Preparation cluster_prep Lipid Film Preparation cluster_hydration Vesicle Formation cluster_extrusion Size Reduction A 1. Dissolve Lipids (Phospholipid, this compound) in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B Evaporate Solvent C 3. Dry Film (High Vacuum) B->C Remove Residual Solvent D 4. Hydrate Film with Aqueous Buffer (Vortexing) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F 5. Extrude MLVs through Polycarbonate Membrane E->F G Unilamellar Liposomes (e.g., 100 nm) F->G Thiol_Ene_Click cluster_start Starting Materials cluster_reaction Reaction cluster_end Final Product A Liposome with This compound C Mix Liposomes, Thiol Molecule, & Photoinitiator A->C B Thiol-containing Molecule (e.g., Peptide-SH) B->C D UV Irradiation (e.g., 365 nm) C->D E Surface-Functionalized Liposome D->E F Purification (Dialysis/SEC) E->F Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Liposome Functionalized Liposome Clathrin Clathrin-coated pit Liposome->Clathrin Clathrin-mediated Endocytosis Caveolae Caveolae Liposome->Caveolae Caveolae-mediated Endocytosis Macropinocytosis Membrane ruffle Liposome->Macropinocytosis Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Drug Release)

References

Application Notes and Protocols for Observing Liquid Crystal Phases of Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the synthesis and characterization of the liquid crystal phases of Cholesteryl 10-undecenoate. Cholesteryl esters are a significant class of compounds known for forming cholesteric (chiral nematic) and smectic liquid crystal phases, which are highly sensitive to temperature.[1][2] This document outlines detailed protocols for the synthesis of this compound, followed by its characterization using Polarizing Optical Microscopy (POM) for qualitative textural analysis and Differential Scanning Calorimetry (DSC) for quantitative determination of phase transition temperatures and enthalpies.

Introduction to Cholesteryl Ester Liquid Crystals

Cholesteryl esters are lipids that often exhibit a state of matter intermediate between a crystalline solid and an isotropic liquid, known as a liquid crystal phase.[3] This state is characterized by some degree of molecular order, which gives the material anisotropic properties, meaning their physical properties vary with the direction of measurement.[4] Specifically, many cholesteryl esters display thermotropic liquid crystal behavior, where phase transitions are induced by changes in temperature.[1]

The most common liquid crystal phase for this class of materials is the cholesteric (or chiral nematic) phase, where the elongated molecules align in a helical structure.[1] This helical arrangement is responsible for the unique optical properties of these materials, such as selective reflection of light, leading to iridescent colors that change with temperature.[2] Some cholesteryl esters may also exhibit smectic phases at lower temperatures, which have a layered structure with a higher degree of order than the cholesteric phase.

The observation and characterization of these phases are crucial for applications in various fields, including drug delivery systems, temperature sensors, and optical devices. The two primary techniques for these investigations are Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[1]

Synthesis and Purification of this compound

A common method for synthesizing cholesteryl esters is the esterification of cholesterol with the desired carboxylic acid or, more efficiently, with its corresponding acid chloride.

Materials and Equipment
  • Cholesterol (C₂₇H₄₆O)

  • 10-Undecenoic acid (C₁₁H₂₀O₂)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous pyridine (B92270) or triethylamine

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Hexane (B92381)

  • Ethanol (B145695) or Acetone for recrystallization

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, condenser, dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • TLC plates

Synthesis Protocol: Two-Step (Acid to Acid Chloride to Ester)

Step 1: Synthesis of 10-Undecenoyl Chloride

  • In a fume hood, add 1.1 equivalents of thionyl chloride to a round-bottom flask containing 1 equivalent of 10-undecenoic acid in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid spot on a TLC plate.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 10-undecenoyl chloride. This product is often used immediately in the next step without further purification.

Step 2: Esterification of Cholesterol

  • Dissolve 1 equivalent of cholesterol in anhydrous DCM in a round-bottom flask.

  • Add 1.5 equivalents of anhydrous pyridine to the solution to act as a base and catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 1.2 equivalents of the freshly prepared 10-undecenoyl chloride in anhydrous DCM to the cholesterol solution via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the cholesterol is consumed.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol
  • Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate (B1210297) in hexane (e.g., 0% to 5% ethyl acetate) is typically effective for eluting the cholesteryl ester.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent such as hot ethanol or acetone. The pure product should appear as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Experimental Protocols for Phase Observation

The primary techniques for identifying and characterizing the liquid crystal phases of this compound are Differential Scanning Calorimetry (DSC) for thermal analysis and Polarizing Optical Microscopy (POM) for visual identification of mesophase textures.

Application Protocol 1: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with the phase transitions of this compound.

Equipment and Materials
  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • Purified this compound sample (2-5 mg)

DSC Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of purified this compound into a clean aluminum DSC pan.

  • Sealing: Hermetically seal the pan with a lid using a crimper. This prevents any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature well above its expected isotropic point (e.g., 120°C) at a controlled rate (e.g., 5-10°C/min). This initial scan helps to erase any previous thermal history.

    • Cooling Scan: Cool the sample from the isotropic liquid phase back to room temperature at the same controlled rate (e.g., 5-10°C/min).

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first. The data from this scan is typically used for analysis as it represents the behavior of the material from a consistent crystalline state.[5]

  • Data Analysis: Analyze the resulting thermogram (heat flow vs. temperature).

    • Phase Transition Temperatures (T): Identify the peak temperatures of endothermic events (on heating) or exothermic events (on cooling). These correspond to transitions such as Crystal → Liquid Crystal and Liquid Crystal → Isotropic Liquid.

    • Enthalpy of Transition (ΔH): Calculate the area under each transition peak to determine the enthalpy change associated with that phase transition.

Application Protocol 2: Texture Observation by Polarizing Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases of this compound by observing their characteristic optical textures.

Equipment and Materials
  • Polarizing Optical Microscope equipped with a hot stage and temperature controller.

  • Glass microscope slides and cover slips.

  • Spatula.

  • Purified this compound sample.

POM Protocol
  • Sample Preparation: Place a small amount (a few milligrams) of the crystalline this compound onto a clean microscope slide.

  • Mounting: Cover the sample with a cover slip.

  • Heating: Place the slide on the hot stage. Heat the sample to its isotropic liquid phase (e.g., 120°C) to ensure it is fully melted and spreads into a thin film.

  • Observation on Cooling: Slowly cool the sample (e.g., at 5-10°C/min) while observing through the microscope with crossed polarizers.

    • Isotropic to Cholesteric Transition: As the sample cools from the isotropic liquid (which appears dark under crossed polarizers), the formation of the cholesteric phase will be marked by the appearance of a birefringent texture. This may initially appear as small, bright droplets (bâtonnets) that coalesce into a focal conic or "oily streak" texture.[6]

    • Cholesteric to Smectic Transition: Upon further cooling, if a smectic phase is present, a transition from the cholesteric texture will be observed. This often manifests as the focal conic texture reorganizing into a more ordered, fan-like texture characteristic of a smectic A phase.

  • Observation on Heating: After cooling to room temperature (where the sample recrystallizes), slowly heat the sample again and record the temperatures at which the textures change, corresponding to the phase transitions. Compare these temperatures with the DSC results.

Data Presentation

Table 1: Thermal Properties of Cholesteryl Esters (Illustrative Example)

Compound NameTransitionOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH) (J/g)
This compound Crystal → Liquid CrystalTBDTBDTBD
Liquid Crystal → IsotropicTBDTBDTBD
Cholesteryl Nonanoate (Example) Crystal → Cholesteric~78°C~80°C~25 J/g
Cholesteric → Isotropic~91°C~92.5°C~1.5 J/g

TBD: To be determined experimentally.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Experimental_Workflow Overall Experimental Workflow for this compound Analysis cluster_synthesis Synthesis & Purification cluster_analysis Phase Observation Synthesis Synthesis via Esterification Purification Purification by Column Chromatography & Recrystallization Synthesis->Purification Characterization Structural Confirmation (NMR, FTIR) Purification->Characterization POM Polarizing Optical Microscopy (POM) Characterization->POM Qualitative Textural Analysis DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Quantitative Thermal Analysis

Caption: Overall workflow from synthesis to phase analysis.

DSC_Protocol DSC Protocol Workflow Prep Weigh Sample (2-5mg) into Al pan Seal Hermetically Seal Pan Prep->Seal Load Load Sample & Reference Pans into DSC Seal->Load Heat1 1st Heating Scan (erase thermal history) Load->Heat1 Cool Cooling Scan Heat1->Cool Heat2 2nd Heating Scan (for analysis) Cool->Heat2 Analyze Analyze Thermogram: Identify T and ΔH Heat2->Analyze

Caption: Workflow for DSC thermal analysis.

POM_Protocol POM Protocol Workflow Prep Place Sample on Slide with Cover Slip Heat Heat on Hot Stage to Isotropic Phase Prep->Heat Cool Cool Slowly & Observe Textures Heat->Cool Observe_Chol Identify Cholesteric Phase Texture Cool->Observe_Chol Observe_Smec Identify Smectic Phase Texture (if present) Observe_Chol->Observe_Smec on further cooling Reheat Re-heat Slowly & Confirm Transition Temps Observe_Smec->Reheat

Caption: Workflow for POM textural analysis.

References

Application Notes and Protocols for Creating Aligned Films of Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for creating aligned thin films of Cholesteryl 10-undecenoate, a cholesteric liquid crystal. The alignment of such films is crucial for leveraging their unique optical properties in various applications, including sensors, responsive materials, and drug delivery systems. This document outlines several common techniques for inducing molecular alignment, presents detailed experimental procedures, and provides guidance on the characterization of the resulting films.

Introduction to this compound and Film Alignment

This compound is a cholesterol derivative that can exhibit a cholesteric liquid crystal phase. In this phase, the elongated molecules arrange themselves in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This helical structure gives rise to unique optical properties, such as selective reflection of circularly polarized light of a specific wavelength. The pitch of this helix, and thus the color of the reflected light, is sensitive to external stimuli such as temperature, mechanical stress, and chemical environment.

For many applications, it is essential to have well-aligned films where the helical axis of the cholesteric structure is uniformly oriented over a large area. This document details three primary methods to achieve such alignment: surface-induced alignment, mechanical shearing, and thermal annealing.

Key Alignment Techniques

A variety of techniques can be employed to induce alignment in cholesteric liquid crystal films. The choice of method depends on the desired type of alignment (planar, homeotropic), the substrate, and the specific application.

  • Surface-Induced Alignment: This technique relies on the anisotropic surface of a substrate to direct the orientation of the liquid crystal molecules at the interface. This alignment can then propagate through the bulk of the film. Common methods for preparing aligning surfaces include rubbing a thin polymer coating (e.g., polyimide) or using photo-alignment materials.

  • Mechanical Shearing: Applying a controlled shear force to the liquid crystal material in its fluid phase can effectively align the molecules. This is often achieved by placing the material between two substrates and moving one relative to the other.

  • Thermal Annealing: Heating the cholesteric liquid crystal to its isotropic phase and then slowly cooling it back into the liquid crystal phase can promote the formation of large, well-aligned domains. This process can be particularly effective when combined with surface alignment techniques.

The logical relationship between these techniques and the desired outcome is illustrated in the diagram below.

Alignment_Techniques cluster_techniques Alignment Techniques cluster_outcome Desired Outcome Surface-Induced Alignment Surface-Induced Alignment Aligned Film Aligned Film Surface-Induced Alignment->Aligned Film Planar or Homeotropic Mechanical Shearing Mechanical Shearing Mechanical Shearing->Aligned Film Planar Thermal Annealing Thermal Annealing Thermal Annealing->Aligned Film Improves Order

Fig. 1: Overview of key alignment techniques.

Experimental Protocols

The following protocols provide detailed methodologies for preparing aligned films of this compound. It is important to note that these are general procedures and may require optimization based on the specific substrate and desired film characteristics.

Protocol 1: Thin Film Preparation by Solution Casting

This initial protocol describes the formation of a thin film, which can then be subjected to alignment procedures.

Materials:

  • This compound

  • Volatile organic solvent (e.g., chloroform, toluene)

  • Glass slides or other desired substrates

  • Pipette or syringe

  • Hot plate

  • Vacuum oven

Procedure:

  • Solution Preparation: Dissolve a known amount of this compound in a suitable volatile solvent to create a solution of the desired concentration (e.g., 1-5 wt%).

  • Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of detergent, deionized water, and isopropanol. Dry the substrates with a stream of nitrogen gas.

  • Casting: Place the cleaned substrate on a level hot plate set to a temperature that facilitates slow solvent evaporation (e.g., 40-60 °C).

  • Deposition: Using a pipette or syringe, carefully deposit a controlled volume of the this compound solution onto the substrate.

  • Evaporation: Allow the solvent to evaporate slowly and completely. A uniform film should form on the substrate.

  • Drying: Transfer the coated substrate to a vacuum oven and dry at a temperature below the melting point of the material to remove any residual solvent.

Protocol 2: Alignment by Mechanical Shearing

This protocol describes how to align the cholesteric film using mechanical force.

Materials:

  • This compound coated substrate (from Protocol 1)

  • A second clean substrate (top plate)

  • Hot plate with precise temperature control

  • Shearing device (manual or automated)

Procedure:

  • Heating: Place the substrate with the this compound film on a hot plate and heat it to a temperature where the material is in its liquid crystalline phase. The specific temperature will need to be determined experimentally, but it is typically just above the melting point.

  • Sandwiching: Gently place the second clean substrate on top of the molten film, creating a sandwich-like structure.

  • Shearing: Apply a gentle, uniform pressure to the top substrate and slide it in one direction with a slow, constant velocity. This shearing action will align the helical axes of the cholesteric liquid crystal.

  • Cooling: While maintaining the alignment, carefully cool the sample down to room temperature to lock in the aligned structure.

  • Separation (Optional): The top substrate can be carefully removed if a single aligned film is desired.

The experimental workflow for mechanical shearing is depicted below.

Mechanical_Shearing_Workflow A Prepare Cholesteryl 10-undecenoate Film B Heat to Liquid Crystal Phase A->B C Place Top Substrate B->C D Apply Unidirectional Shear Force C->D E Cool to Room Temperature D->E F Aligned Film E->F

Fig. 2: Workflow for mechanical shearing alignment.
Protocol 3: Surface-Induced Alignment using Rubbed Polyimide

This protocol details the preparation of an alignment layer to induce a planar alignment of the cholesteric film.

Materials:

  • Clean substrates (e.g., glass, ITO-coated glass)

  • Polyimide precursor solution (commercially available)

  • Spinner coater

  • Hot plate

  • Tube furnace

  • Velvet cloth rubbing machine

  • This compound

Procedure:

  • Polyimide Coating: Deposit the polyimide precursor solution onto a clean substrate and spin-coat to achieve a uniform thin film (e.g., 3000 rpm for 30 seconds).

  • Soft Bake: Place the coated substrate on a hot plate at a low temperature (e.g., 80-100 °C) for a few minutes to evaporate the solvent.

  • Hard Bake (Curing): Transfer the substrate to a tube furnace and cure the polyimide according to the manufacturer's instructions (typically involves a ramped heating profile to around 200-250 °C).

  • Rubbing: Once cooled, rub the surface of the polyimide film in a single direction with a velvet cloth. This creates microgrooves that will align the liquid crystal molecules.

  • Film Deposition: Deposit the this compound onto the rubbed polyimide surface using the method described in Protocol 1 or by melting a small amount of the powder directly on the surface.

  • Annealing: Heat the sample to the isotropic phase and then cool it slowly back to the liquid crystal phase to allow the molecules to align with the rubbed surface.

Protocol 4: Thermal Annealing for Improved Alignment

This protocol can be used in conjunction with other alignment methods to improve the quality and domain size of the aligned film.

Materials:

  • Aligned or unaligned this compound film

  • Hot stage with precise temperature control (e.g., integrated with a polarizing microscope)

Procedure:

  • Heating to Isotropic Phase: Place the film on the hot stage and heat it to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid). This temperature for cholesteryl benzoate (B1203000) is around 179°C, and a similar range should be explored for this compound.

  • Soaking: Hold the sample in the isotropic phase for a short period (e.g., 5-10 minutes) to erase any previous alignment history.

  • Slow Cooling: Slowly cool the sample at a controlled rate (e.g., 0.1-1 °C/min) through the isotropic-to-cholesteric phase transition. This slow cooling allows for the formation of large, well-ordered domains.

  • Equilibration: Once in the cholesteric phase, the sample can be held at a constant temperature for an extended period to further improve the alignment.

Data Presentation: Quantitative Analysis of Alignment

The quality of the alignment can be assessed using various characterization techniques. The data obtained from these techniques should be systematically recorded to compare the efficacy of different alignment protocols.

ParameterTechniqueDescriptionIdeal Value/Observation
Domain Size Polarizing Optical Microscopy (POM)The size of uniformly aligned regions in the film.Larger domain sizes indicate better alignment.
Order Parameter (S) Spectroscopic Ellipsometry, NMRA measure of the orientational order of the liquid crystal molecules.S values closer to 1 indicate a higher degree of alignment.
Selective Reflection Bandwidth UV-Vis SpectroscopyThe width of the peak corresponding to the selective reflection of light.A narrower bandwidth typically indicates a more uniform helical pitch and better alignment.
Birefringence (Δn) Berek Compensator, Spectroscopic EllipsometryThe difference in refractive indices for light polarized parallel and perpendicular to the director.A consistent and uniform birefringence across the sample is indicative of good alignment.

Characterization of Aligned Films

Polarizing Optical Microscopy (POM): This is the most common and straightforward technique to visualize the texture and alignment of the liquid crystal film. Under crossed polarizers, a well-aligned planar cholesteric texture will exhibit a uniform color, while a focal conic (unaligned) texture will appear as a mosaic of different colors and domains.

UV-Visible Spectroscopy: For a well-aligned planar cholesteric film, the transmission or reflection spectrum will show a distinct band corresponding to the selective reflection of light at the helical pitch. The position and sharpness of this band can provide quantitative information about the uniformity of the alignment.

Scanning Electron Microscopy (SEM): In some cases, the helical structure of the cholesteric phase can be visualized by freeze-fracturing the film and imaging the cross-section with SEM. This can provide a direct measure of the helical pitch.

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures of this compound, which is critical information for designing the thermal annealing protocols. For example, cholesteryl benzoate exhibits a melting point at 145°C and a transition to a clear liquid at 179°C.

By following these protocols and systematically characterizing the resulting films, researchers can produce high-quality aligned films of this compound for a wide range of applications.

Application Notes and Protocols: Cholesteryl 10-undecenoate as a Chiral Dopant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cholesteryl 10-undecenoate is a cholesterol derivative that can be employed as a chiral dopant in nematic liquid crystals.[1] When a chiral molecule, such as this compound, is added to an achiral nematic liquid crystal host, it breaks the mirror symmetry of the phase and induces a helical twist in the molecular alignment.[1][2] This results in the formation of a chiral nematic (N*) or cholesteric liquid crystal (CLC) phase.[1][2] The tightness of this helical structure is a critical parameter for various applications and is quantified by the helical twisting power (HTP) of the dopant.[3] These materials are integral to the development of advanced optical devices, sensors, and smart textiles.[1][4]

This document provides an overview of the properties of this compound and detailed protocols for its application and characterization as a chiral dopant.

Physicochemical and Chiral Properties

This compound's molecular structure, derived from the naturally chiral cholesterol molecule, is the source of its ability to induce a helical superstructure in a nematic host. The key parameter for a chiral dopant is its Helical Twisting Power (HTP or β), which quantifies its efficiency in inducing a twist. The pitch (P) of the resulting chiral nematic phase is inversely proportional to the concentration (c) of the dopant and its HTP, following the relationship:

P = 1 / (β * c) [3]

A higher HTP value indicates that a lower concentration of the dopant is needed to induce a tight helical pitch.[5]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 30948-01-7 [6]
Molecular Formula C₃₈H₆₄O₂ [6]

| Molecular Weight | 552.92 g/mol |[6] |

Table 2: Quantitative Chiral Doping Data (Illustrative) No specific HTP values for this compound were found in the provided search results. This table serves as a template for researchers to populate with their experimental data.

Nematic HostDopant Concentration (c) (wt%)Measured Pitch (P) (μm)Calculated HTP (β) (μm⁻¹)Handedness of Helix
E7e.g., 0.5To be measuredTo be calculatedTo be determined
5CBe.g., 0.5To be measuredTo be calculatedTo be determined
E7e.g., 1.0To be measuredTo be calculatedTo be determined
5CBe.g., 1.0To be measuredTo be calculatedTo be determined

Diagrams and Workflows

G cluster_inputs Components dopant Chiral Dopant (this compound) mixture Doped Mixture dopant->mixture nematic Nematic Liquid Crystal (e.g., 5CB, E7) nematic->mixture induction Induces Helical Superstructure mixture->induction phase Chiral Nematic (N*) Phase induction->phase property1 Characterized by Helical Pitch (P) phase->property1 property2 Characterized by Helical Twisting Power (HTP) phase->property2

G start Start prep_mixture 1. Prepare Mixture: Weigh and dissolve this compound in nematic host above its clearing point. start->prep_mixture prep_cell 2. Fabricate Grandjean-Cano Wedge Cell prep_mixture->prep_cell fill_cell 3. Fill Wedge Cell with mixture via capillary action in the isotropic phase. prep_cell->fill_cell observe 4. Observe Under POM: Cool to N* phase and observe Grandjean-Cano disclination lines. fill_cell->observe measure 5. Measure Line Spacing (x): Use calibrated eyepiece or software to measure distance between lines. observe->measure calc_pitch 6. Calculate Pitch (P): P = 2 * x * tan(α) (where α is the wedge angle) measure->calc_pitch calc_htp 7. Calculate HTP (β): β = 1 / (P * c) calc_pitch->calc_htp end End calc_htp->end

Experimental Protocols

Protocol 1: Preparation of a Chiral Nematic Mixture

Objective: To prepare a homogeneous mixture of a nematic liquid crystal host with a specific concentration of this compound.

Materials:

  • This compound

  • Nematic liquid crystal host (e.g., 4-Cyano-4'-pentylbiphenyl (5CB) or E7)

  • Analytical balance (±0.01 mg precision)

  • Small glass vial with a cap

  • Hot plate with magnetic stirring

  • Small magnetic stir bar

Procedure:

  • Weighing: Accurately weigh the desired amounts of the nematic host and this compound directly into a clean glass vial to achieve the target weight percentage (wt%). For example, for a 1 wt% mixture, use 99 mg of the nematic host and 1 mg of the dopant.

  • Mixing: Add a small magnetic stir bar to the vial and cap it.

  • Heating and Stirring: Place the vial on a hot plate and heat it to a temperature approximately 5-10°C above the nematic-to-isotropic phase transition temperature (clearing point) of the host liquid crystal.

  • Homogenization: Stir the mixture gently until the this compound is completely dissolved and the mixture appears as a clear, uniform isotropic liquid. This may take 30-60 minutes.

  • Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature. The mixture is now ready for use in cell fabrication and characterization.

Protocol 2: Determination of Helical Pitch (P) by the Grandjean-Cano Wedge Method

Objective: To measure the helical pitch of the prepared chiral nematic mixture using a wedge-shaped liquid crystal cell.[7][8][9]

Materials & Equipment:

  • Grandjean-Cano wedge cell (two flat glass plates with a spacer at one end to create a small wedge angle).

  • Prepared chiral nematic mixture (from Protocol 1).

  • Polarizing Optical Microscope (POM) with a calibrated eyepiece reticle or imaging software.

  • Hot stage for temperature control.

  • Polyimide alignment layer and rubbing machine (optional, for creating planar alignment).

Procedure:

  • Cell Preparation:

    • Ensure the inner surfaces of the two glass plates for the wedge cell are clean.

    • For well-defined measurements, coat the surfaces with a planar alignment agent (e.g., polyimide) and rub them in a single direction.

    • Assemble the cell by placing a thin spacer (e.g., a mylar shim) at one edge between the plates to form a wedge. The rubbing directions on the top and bottom plates should be parallel.

  • Cell Filling:

    • Heat the prepared mixture and the empty wedge cell on the hot stage to the isotropic phase.

    • Place a small drop of the mixture at the open edge of the cell. The liquid will fill the cell via capillary action.

  • Microscopic Observation:

    • Place the filled cell on the microscope's hot stage.

    • Slowly cool the sample from the isotropic phase into the chiral nematic phase.

    • Under the POM with crossed polarizers, a series of parallel disclination lines, known as Grandjean-Cano lines, will become visible.[7] These lines appear where the number of half-pitch rotations accommodated by the cell thickness changes by one.[8]

  • Measurement:

    • Focus on a region with clear, evenly spaced disclination lines.

    • Using the calibrated eyepiece or imaging software, measure the distance x between two adjacent lines.

  • Calculation:

    • The helical pitch P is calculated based on the distance x and the known wedge angle α. The relationship is given by: P = 2 * x * tan(α)

    • The wedge angle α is typically provided by the cell manufacturer or can be determined independently using interferometric methods.

Protocol 3: Calculation of Helical Twisting Power (HTP)

Objective: To calculate the HTP of this compound in the specific nematic host used.

Procedure:

  • Data Required:

    • The measured helical pitch P (in μm) from Protocol 2.

    • The precise concentration c (as a weight fraction, e.g., 0.01 for 1 wt%) of this compound in the mixture.

  • Calculation:

    • Use the standard formula to calculate the HTP (β): β (μm⁻¹) = 1 / (P * c)

    • Note: Ensure that the pitch P is in micrometers (μm) to obtain the HTP in the conventional units of μm⁻¹.

  • Handedness Determination: The handedness of the induced helix (left- or right-handed) must be determined by other methods, such as observing the selective reflection of circularly polarized light. By convention, a right-handed helix is assigned a positive HTP, and a left-handed helix is assigned a negative HTP.[2]

References

Application Notes and Protocols for the Functionalization of Cholesteryl 10-undecenoate in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of Cholesteryl 10-undecenoate, a cholesteric liquid crystal, for the development of sensitive and quantitative biosensors. The unique optical properties of cholesteric liquid crystals, which can be modulated by molecular events at their surface, make them an excellent platform for label-free detection of biomolecules.[1][2][3]

The protocols outlined below focus on the chemical modification of the terminal alkene group of this compound to introduce functional groups suitable for the covalent immobilization of biorecognition molecules, such as enzymes and antibodies. This foundational step is critical for creating specific and robust biosensing interfaces. The primary functionalization strategy detailed is the thiol-ene "click" reaction, a highly efficient and biocompatible method for surface modification.[4][5]

Overview of the Biosensing Principle

Cholesteric liquid crystal (CLC)-based biosensors operate on the principle that the binding of an analyte to a biorecognition molecule immobilized on the CLC surface disrupts the ordered arrangement of the liquid crystal molecules.[2][6] This disruption leads to a detectable change in the optical properties of the CLC, such as a shift in the wavelength of reflected light, which can be observed with the naked eye as a color change or measured quantitatively using a spectrometer.[1][2][3] The high sensitivity of these biosensors stems from the amplification of molecular binding events at the interface into a macroscopic optical signal.[1][3]

Functionalization of this compound via Thiol-Ene Reaction

The terminal double bond of the 10-undecenoate chain provides a versatile handle for chemical modification. The thiol-ene reaction is an ideal choice for functionalization due to its high efficiency, mild reaction conditions, and orthogonality with most biological functional groups.[4][5] This reaction proceeds via a radical-mediated addition of a thiol to the alkene, forming a stable thioether linkage.

Core Reaction:

  • Reactants: this compound and a thiol-containing linker molecule (e.g., 11-mercapto-1-undecanol (B1218877) to introduce a hydroxyl group, or 3-mercaptopropionic acid to introduce a carboxylic acid group).

  • Initiator: A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) under UV irradiation, or a thermal initiator.

  • Outcome: A functionalized Cholesteryl ester with a terminal hydroxyl or carboxyl group, ready for subsequent bioconjugation.

Diagram of the Thiol-Ene Functionalization Workflow

G cluster_0 Functionalization of this compound Cholesteryl_10_undecenoate This compound (Terminal Alkene) Reaction_Mixture Reaction Mixture Cholesteryl_10_undecenoate->Reaction_Mixture Mix in Solvent Thiol_Linker Thiol-containing Linker (e.g., HS-(CH2)n-X) Thiol_Linker->Reaction_Mixture Photoinitiator Photoinitiator (DMPA) + UV Light Photoinitiator->Reaction_Mixture Functionalized_Cholesteryl_Ester Functionalized Cholesteryl Ester (-OH or -COOH terminus) UV_Irradiation UV Irradiation Reaction_Mixture->UV_Irradiation Expose to UV UV_Irradiation->Functionalized_Cholesteryl_Ester Thiol-Ene Reaction G cluster_1 Enzyme Immobilization on Functionalized Surface Functionalized_Surface Hydroxyl-Terminated Cholesteryl Ester Surface Activation Activation with DSC Functionalized_Surface->Activation Activated_Surface DSC-Activated Surface Activation->Activated_Surface Creates reactive ester Immobilization Immobilization (Incubation) Activated_Surface->Immobilization Covalent Bonding Enzyme Cholesterol Oxidase (ChOx) in PBS Enzyme->Immobilization Immobilized_Enzyme Immobilized ChOx on Biosensor Surface Immobilization->Immobilized_Enzyme

References

Application Notes and Protocols for the Preparation of Cholesteryl 10-undecenoate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation of Cholesteryl 10-undecenoate nanoparticles. The protocols are designed to be adaptable for various research and drug delivery applications. The information is based on established methods for formulating nanoparticles with similar cholesteryl esters, such as cholesteryl oleate.

Introduction

This compound is a cholesteryl ester that, due to its lipidic nature, can be formulated into various types of nanoparticles. These nanoparticles can serve as potential carriers for therapeutic agents, particularly lipophilic drugs. The 10-undecenoate moiety, with its terminal double bond, also offers potential for further chemical modification. This document outlines two primary methods for the preparation of this compound nanoparticles: Nanoemulsion and Solid Lipid Nanoparticles (SLNs).

Methods for Nanoparticle Preparation

Method 1: Nanoemulsion Preparation

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. In this method, this compound constitutes the core lipid phase.

Experimental Protocol: Spontaneous Emulsification Method

This protocol is adapted from methods used for preparing nanoemulsions with other cholesteryl esters.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Triolein (optional, as a core lipid)

  • Free Cholesterol (optional, for membrane stabilization)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Ethanol, Propylene glycol)

  • Organic Solvent (e.g., Chloroform, Dichloromethane)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Organic Phase Preparation: Dissolve this compound (e.g., 40 mg), phosphatidylcholine (e.g., 20 mg), and any other lipid components in a suitable organic solvent (e.g., 5 mL of chloroform).

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant (e.g., 1-2% w/v) and co-surfactant (e.g., 1-2% w/v) in PBS.

  • Hydration and Emulsification: Hydrate the lipid film with the aqueous phase by gentle rotation of the flask at a temperature above the melting point of the lipids.

  • Homogenization: Subject the resulting coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size and form a translucent nanoemulsion.

  • Purification: The nanoemulsion can be purified by dialysis against PBS to remove any un-encapsulated material and excess surfactant.

Workflow for Nanoemulsion Preparation

Nanoemulsion_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Processing org_lipids Dissolve Cholesteryl 10-undecenoate & Lipids in Organic Solvent evaporation Solvent Evaporation (Thin Film Formation) org_lipids->evaporation aq_surfactant Dissolve Surfactant & Co-surfactant in PBS hydration Hydration of Lipid Film with Aqueous Phase aq_surfactant->hydration evaporation->hydration homogenization High-Shear Homogenization or Ultrasonication hydration->homogenization purification Purification (e.g., Dialysis) homogenization->purification final_product final_product purification->final_product This compound Nanoemulsion

Caption: Workflow for preparing this compound nanoemulsions.

Method 2: Solid Lipid Nanoparticle (SLN) Preparation

Solid Lipid Nanoparticles (SLNs) are colloidal carriers with a solid lipid core. This compound, being a waxy solid at room temperature, can be a primary component of the solid lipid matrix.

Experimental Protocol: Modified Microemulsion Method

This protocol is adapted from the preparation of SLNs containing cholesteryl oleate.[1][2]

Materials:

  • This compound

  • Additional solid lipid (e.g., Stearic acid, Cetyl palmitate)

  • Cationic lipid (for gene delivery, e.g., DOTAP - optional)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Sodium taurocholate)

  • Ultrapure water

Procedure:

  • Lipid Melt: Melt the this compound and any other solid lipids together at a temperature approximately 5-10°C above the melting point of the highest melting lipid.

  • Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant and co-surfactant to the same temperature as the lipid melt.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water (o/w) emulsion.

  • Homogenization: Homogenize the pre-emulsion using a high-pressure homogenizer or an ultrasonicator at the same elevated temperature for a specified number of cycles or time.

  • Nanoparticle Solidification: Disperse the resulting hot nanoemulsion into cold water (2-4°C) under continuous stirring. The rapid cooling causes the lipid droplets to solidify, forming SLNs.

  • Purification and Concentration: The SLN dispersion can be washed and concentrated by ultracentrifugation and resuspension in fresh ultrapure water.

Workflow for Solid Lipid Nanoparticle (SLN) Preparation

SLN_Workflow cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_process Processing lipid_melt Melt Cholesteryl 10-undecenoate & Lipids pre_emulsion Form Pre-emulsion (High-Speed Stirring) lipid_melt->pre_emulsion aq_surfactant Heat Aqueous Phase with Surfactants aq_surfactant->pre_emulsion homogenization High-Pressure Homogenization or Ultrasonication pre_emulsion->homogenization solidification Dispersion in Cold Water (Solidification) homogenization->solidification purification Purification (Ultracentrifugation) solidification->purification final_product final_product purification->final_product This compound SLNs

Caption: Workflow for preparing this compound SLNs.

Characterization of Nanoparticles

The physicochemical properties of the prepared this compound nanoparticles should be thoroughly characterized.

ParameterMethodTypical Expected Values (based on cholesteryl ester nanoparticles)
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3 (indicating a homogenous population)
Zeta Potential Laser Doppler Velocimetry-30 mV to +30 mV (depending on formulation)
Encapsulation Efficiency (%) Centrifugation/Filtration & Quantification> 80%
Morphology Transmission Electron Microscopy (TEM)Spherical

Potential Applications and Signaling Pathways

While specific data for this compound is limited, nanoparticles formulated with cholesteryl esters have shown promise in drug delivery, particularly for lipophilic drugs and nucleic acids.

Potential Applications:

  • Drug Delivery: Encapsulation of hydrophobic drugs to improve their solubility, stability, and bioavailability.

  • Gene Delivery: As a component of cationic lipid nanoparticles for the delivery of siRNA, mRNA, or plasmid DNA.

  • Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Relevant Signaling Pathways: The cellular uptake of cholesteryl ester-rich nanoparticles often mimics the pathways of lipoprotein metabolism.

Cellular Uptake and Intracellular Trafficking

Uptake_Pathway cluster_cell Intracellular Space nanoparticle This compound Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane Binding to Receptors endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome lysosome Late Endosome / Lysosome endosome->lysosome release Drug Release lysosome->release target Intracellular Target (e.g., Ribosome, Nucleus) release->target

References

Application of Cholesteryl 10-undecenoate in Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 10-undecenoate is a cholesterol ester that combines the well-established skin benefits of cholesterol with the unique properties of 10-undecenoic acid. This ingredient is particularly noted for its ability to form cholesteric liquid crystals, which can impart unique visual and textural properties to cosmetic formulations. Furthermore, the undecylenate moiety introduces potential antimicrobial and skin-conditioning benefits. This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced cosmetic and dermatological products.

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective incorporation into cosmetic formulations.

PropertyValueReference
CAS Number 30948-01-7[1][2]
Molecular Formula C₃₈H₆₄O₂[2]
Molecular Weight 552.92 g/mol [2]
Appearance White to off-white crystalline solidInferred from cholesterol and fatty acid esters
Melting Point 79 °C[1]
Solubility Insoluble in water; Soluble in nonpolar organic solvents and oils.Inferred from general properties of cholesteryl esters
Storage Store at -20°C for long-term stability.[1]

Key Functions in Cosmetic Formulations

This compound is a multifunctional ingredient with several potential applications in skincare and color cosmetics.

Liquid Crystal Formation and Optical Effects

As a cholesteric liquid crystal-forming material, this compound can be used to create formulations with iridescent and color-play effects.[3][4] These visual properties are dependent on the pitch of the helical structure of the liquid crystals, which can be influenced by temperature, the presence of other cholesteryl esters, and the overall composition of the formulation.

Emulsion Stabilization and Texture Modification

The formation of liquid crystalline structures at the oil-water interface of an emulsion can significantly enhance its stability. These ordered structures create a barrier that prevents the coalescence of oil droplets, leading to a more stable and elegant formulation. Additionally, the unique rheological properties of liquid crystal emulsions can provide a desirable skin feel, characterized by a smooth application and a non-greasy after-feel.

Skin Barrier Support and Moisturization

Cholesterol is a natural and vital component of the skin's lipid barrier.[5] Topical application of cholesterol and its esters can help to replenish and support this barrier, reducing transepidermal water loss (TEWL) and improving skin hydration.

Potential Antimicrobial Properties

The 10-undecenoate moiety is derived from 10-undecenoic acid, a fatty acid known for its antifungal and antimicrobial properties.[6][7][8] While the efficacy of the esterified form needs to be specifically evaluated, its presence suggests a potential for contributing to the preservation of the formulation and providing benefits for certain skin conditions.

Formulation Guidelines

Incorporation into Formulations

This compound should be incorporated into the oil phase of a formulation. It should be heated above its melting point (79°C) to ensure complete dissolution and uniform distribution within the oil phase.[1] For the formation of liquid crystals, a controlled cooling process is crucial.

Recommended Use Levels

The use level of this compound will depend on the desired effect:

  • For optical effects (color play): 1-10% in combination with other cholesteryl esters.[9]

  • For emulsion stabilization and texture enhancement: 0.5-5%

  • For skin barrier support: 0.1-2%

Compatibility

This compound is compatible with a wide range of cosmetic oils, esters, and silicones. When formulating for liquid crystal effects, it is often beneficial to use a combination of different cholesteryl esters (e.g., cholesteryl nonanoate, cholesteryl chloride) to achieve the desired color and stability.[3]

Experimental Protocols

Protocol for Preparation of a Liquid Crystal Emulsion

This protocol outlines the preparation of an oil-in-water (O/W) emulsion featuring a liquid crystalline phase.

Materials:

  • Oil Phase:

    • This compound: 2.0%

    • Other cholesteryl esters (e.g., Cholesteryl Nonanoate, Cholesteryl Chloride): 3.0%

    • Cetearyl Alcohol: 2.0%

    • Caprylic/Capric Triglyceride: 10.0%

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Xanthan Gum: 0.3%

  • Preservative: Phenoxyethanol (and) Ethylhexylglycerin: 1.0%

Procedure:

  • Aqueous Phase Preparation: Disperse Xanthan Gum in Glycerin and then add to the Deionized Water with stirring. Heat to 85°C.

  • Oil Phase Preparation: Combine all oil phase ingredients and heat to 85°C with stirring until all components are fully melted and the phase is uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) for 3-5 minutes.

  • Cooling: Remove from heat and continue to stir with a propeller mixer at a moderate speed. The cooling rate should be controlled to allow for the formation of the liquid crystalline phase.

  • Final Additions: Once the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive active ingredients.

  • Homogenization (Optional): A final, brief period of homogenization can be performed to ensure a uniform droplet size.

G cluster_prep Liquid Crystal Emulsion Preparation Workflow prep_water Prepare Aqueous Phase (Water, Glycerin, Xanthan Gum) Heat to 85°C emulsify Emulsification (Add Oil to Water with High Shear) prep_water->emulsify prep_oil Prepare Oil Phase (this compound, Other Esters, Emollients) Heat to 85°C prep_oil->emulsify cool Controlled Cooling (Moderate Stirring) emulsify->cool add_preservative Add Preservative & Actives (< 40°C) cool->add_preservative final_homogenization Final Homogenization (Optional) add_preservative->final_homogenization final_product Final Emulsion final_homogenization->final_product

Caption: Workflow for preparing a liquid crystal emulsion.

Protocol for Characterization of Liquid Crystal Formation

Method: Polarized Light Microscopy (PLM)

  • Place a small drop of the emulsion on a clean microscope slide.

  • Carefully place a coverslip over the drop, avoiding air bubbles.

  • Examine the sample under a polarized light microscope at various magnifications (e.g., 10x, 40x).

  • The presence of birefringent structures, often appearing as Maltese crosses, indicates the formation of a lamellar liquid crystalline phase around the oil droplets.

Protocol for Evaluating Antimicrobial Efficacy (Challenge Test)

This protocol is a general guideline based on ISO 11930 for assessing the preservative efficacy of a formulation containing this compound.[10]

Procedure:

  • Inoculation: Inoculate the cosmetic product with a known concentration of a mixed culture of microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Incubation: Store the inoculated product at a controlled temperature (e.g., 22.5 ± 2.5 °C) and protected from light.

  • Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), take a sample from the product, neutralize the preservative, and plate on appropriate growth media.

  • Enumeration: After incubation of the plates, count the number of colony-forming units (CFUs) to determine the reduction in the microbial population over time.

  • Evaluation: Compare the results against the acceptance criteria defined in the relevant standard (e.g., a significant reduction in bacteria and no increase in yeast and mold).

G cluster_antimicrobial Antimicrobial Efficacy Testing Workflow inoculate Inoculate Product with Microorganisms incubate Incubate at Controlled Temperature inoculate->incubate sample_plate Sample and Plate at Intervals (7, 14, 28 days) incubate->sample_plate enumerate Enumerate CFUs sample_plate->enumerate evaluate Evaluate Against Acceptance Criteria enumerate->evaluate

Caption: Workflow for antimicrobial efficacy testing.

Protocol for Assessing Skin Barrier Function Enhancement

Method: In-Vivo Measurement of Transepidermal Water Loss (TEWL)

  • Subject Recruitment: Select a panel of healthy volunteers with normal to dry skin.

  • Acclimatization: Have the subjects acclimatize to the controlled environmental conditions of the testing room (e.g., temperature and humidity) for at least 20 minutes.

  • Baseline Measurement: Measure the baseline TEWL on designated test sites on the forearms using a Tewameter®.

  • Product Application: Apply a standardized amount of the cosmetic formulation containing this compound to the test sites. A control site with no product or a placebo formulation should also be included.

  • Post-Application Measurements: Measure TEWL at specified time points after product application (e.g., 1, 2, 4, and 8 hours).

  • Data Analysis: A statistically significant decrease in TEWL compared to the baseline and the control site indicates an improvement in skin barrier function.[11][12]

G cluster_barrier Skin Barrier Function Assessment Workflow recruit Recruit Volunteers acclimatize Acclimatize to Environment recruit->acclimatize baseline Measure Baseline TEWL acclimatize->baseline apply Apply Product and Control baseline->apply measure_post Measure TEWL at Time Intervals apply->measure_post analyze Analyze Data for Significant Decrease measure_post->analyze

Caption: Workflow for skin barrier function assessment.

Safety and Regulatory Information

  • Cholesterol: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that cholesterol is safe as used in cosmetic products.[13][14][15]

  • 10-Undecenoic Acid: The CIR has also reviewed undecylenoic acid and its salts and found them safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.[16]

  • This compound: While a specific safety assessment for this compound is not available, the safety of its constituent parts suggests a favorable safety profile for topical application. As with any new ingredient, it is recommended to conduct appropriate safety and stability testing for the final formulation. A safety data sheet for 10-Undecenoic acid indicates it is not classified as hazardous.[17]

Conclusion

This compound is a promising multifunctional ingredient for the development of innovative cosmetic and dermatological products. Its ability to form liquid crystals offers unique aesthetic and textural benefits, while its cholesterol and undecylenate components provide valuable skin health properties. The protocols and guidelines presented in this document provide a framework for researchers and formulators to effectively utilize this compound in their product development endeavors. Further research into the specific phase transition behavior of this molecule will enable even more precise control over its unique properties in cosmetic formulations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Cholesteryl 10-undecenoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield of purified this compound after column chromatography.

  • Possible Cause:

    • Incomplete elution: The solvent system used may not be polar enough to elute the product completely from the column.

    • Product decomposition: this compound may be sensitive to the stationary phase (e.g., acidic silica (B1680970) gel).

    • Improper column packing: Channeling in the column can lead to poor separation and product loss.

    • Co-elution with impurities: A closely eluting impurity may be contaminating the desired fractions, leading to their disposal and a lower yield of pure product.

  • Solution:

    • Optimize the solvent system: Gradually increase the polarity of the eluting solvent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) gradient, increase the percentage of ethyl acetate. Monitor the elution using Thin Layer Chromatography (TLC).

    • Use a neutral stationary phase: Consider using neutral alumina (B75360) or deactivated silica gel if product degradation is suspected.

    • Ensure proper column packing: Use a slurry packing method to create a homogenous and densely packed column to avoid channeling.

    • Improve separation: If co-elution is an issue, try a different solvent system or a stationary phase with different selectivity. Silver nitrate (B79036) impregnated silica gel can be effective for separating compounds based on the degree of unsaturation.

Problem 2: The purified this compound appears as an oil and does not crystallize.

  • Possible Cause:

    • Presence of impurities: Even small amounts of impurities can inhibit crystallization. Unreacted cholesterol or byproducts from the synthesis are common culprits.

    • Inappropriate solvent: The chosen recrystallization solvent may be too good a solvent, even at low temperatures.

    • Supersaturation not achieved: The solution may not be concentrated enough for crystals to form.

    • Rapid cooling: Cooling the solution too quickly can lead to oiling out rather than crystal formation.

  • Solution:

    • Further purification: If impurities are suspected, re-purify the product using column chromatography.

    • Solvent screening: Perform small-scale recrystallization trials with a variety of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane, ethyl acetate/hexane).

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the liquid-air interface.

      • Add a seed crystal of pure this compound.

      • Concentrate the solution by slowly evaporating some of the solvent.

    • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Problem 3: TLC analysis shows the presence of unreacted cholesterol in the final product.

  • Possible Cause:

    • Incomplete reaction: The esterification reaction may not have gone to completion.

    • Inefficient purification: The purification method used may not have been effective at separating the product from the starting material.

  • Solution:

    • Optimize column chromatography: Cholesterol is more polar than this compound. Use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to ensure the cholesteryl ester elutes well before the cholesterol.

    • Preparative TLC: For small-scale purifications, preparative TLC can be an effective method to separate the product from unreacted cholesterol.

    • Recrystallization: While less effective for removing large amounts of cholesterol, recrystallization from a carefully chosen solvent system can help to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: The most effective purification strategy often involves a combination of techniques. Column chromatography on silica gel is a robust method for removing most impurities. This can be followed by recrystallization to obtain a highly pure, crystalline product.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to track the separation of your product from impurities during column chromatography and to assess the purity of your fractions and the final product.

Q3: What are the expected Rf values for this compound and potential impurities on TLC?

A3: The Rf values are highly dependent on the solvent system used. In a typical non-polar system like hexane:ethyl acetate (9:1 v/v) on a silica gel plate, you can expect the following trend:

CompoundPolarityExpected Rf Value (Approximate)
This compoundLow0.6 - 0.7
Unreacted CholesterolMedium-High0.2 - 0.3
Unreacted 10-undecenoic acidHigh0.0 - 0.1 (may streak)

Q4: What are some suitable solvent systems for recrystallizing this compound?

A4: A good recrystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For cholesteryl esters, common solvent systems include:

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl acetate

  • Mixtures such as hexane/ethyl acetate or ethanol/water.

It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent mixture.

Data Presentation

Table 1: Comparison of Purification Techniques for Cholesteryl Esters

Purification TechniqueTypical Purity AchievedTypical Recovery YieldAdvantagesDisadvantages
Column Chromatography>95%70-90%High resolution, suitable for large quantities.Can be time-consuming and requires significant solvent volumes.
Preparative TLC>98%50-70%Excellent separation for small quantities, good for difficult separations.Labor-intensive and not suitable for large-scale purification.
Recrystallization>99% (if starting material is relatively pure)60-85%Yields highly pure crystalline product, relatively simple procedure.May not be effective for removing all impurities, potential for product loss.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 95:5 v/v). Gradually increase the polarity of the solvent system as the elution progresses.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization of this compound

  • Dissolution: Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Cholesteryl 10-undecenoate Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Combine_Fractions Combine Pure Fractions TLC_Analysis_1->Combine_Fractions Evaporation_1 Solvent Evaporation Combine_Fractions->Evaporation_1 Recrystallization Recrystallization Evaporation_1->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Cholesteryl 10-undecenoate Filtration_Drying->Pure_Product Final_Analysis Final Purity Analysis (TLC, NMR, etc.) Pure_Product->Final_Analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Check_Purity Assess Purity by TLC Start->Check_Purity Is_Major_Impurity Major Impurities Present? Check_Purity->Is_Major_Impurity Column_Chromatography Perform Column Chromatography Is_Major_Impurity->Column_Chromatography Yes Recrystallize Attempt Recrystallization Is_Major_Impurity->Recrystallize No (Minor Impurities) Column_Chromatography->Recrystallize Oiling_Out Product Oils Out? Recrystallize->Oiling_Out Induce_Crystallization Induce Crystallization (Seeding/Scratching) Recrystallize->Induce_Crystallization No Crystals Form Change_Solvent Change Recrystallization Solvent/ Use Solvent Mixture Oiling_Out->Change_Solvent Yes Pure_Crystals Pure Crystalline Product Oiling_Out->Pure_Crystals No Change_Solvent->Recrystallize Induce_Crystallization->Pure_Crystals

Caption: Troubleshooting logic for the purification of this compound.

Technical Support Center: Stabilizing the Cholesteric Phase of Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stabilizing the cholesteric phase of Cholesteryl 10-undecenoate, primarily through polymer stabilization techniques.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of creating Polymer-Stabilized Cholesteric Liquid Crystals (PSCLCs) using this compound.

Issue 1: Poor or Incomplete Polymerization

  • Question: After UV exposure, my mixture of this compound and reactive monomer remains liquid or is only partially cured. What are the possible causes and solutions?

  • Answer:

    • Insufficient UV Intensity or Exposure Time: The UV energy delivered to the sample may be too low to fully activate the photoinitiator and complete the polymerization process.

      • Solution: Increase the UV lamp intensity or the exposure time. Ensure the UV source wavelength matches the absorption spectrum of the photoinitiator.

    • Incompatible Photoinitiator: The chosen photoinitiator may not be efficient for the selected reactive monomer or may have a low quantum yield.

      • Solution: Select a photoinitiator known to work well with acrylate (B77674) or methacrylate-based monomers. Common examples include Irgacure 651 or Irgacure 369.

    • Oxygen Inhibition: The presence of dissolved oxygen can quench the free radicals generated during photopolymerization, leading to incomplete curing, especially at the surface.

      • Solution: Perform the UV curing process in an inert atmosphere, such as a nitrogen-filled glovebox. Alternatively, use a higher concentration of photoinitiator or a co-initiator that is less sensitive to oxygen.

    • Incorrect Monomer Concentration: A very low monomer concentration might not form a percolating polymer network.

      • Solution: Increase the weight percentage of the reactive monomer in the mixture.

Issue 2: Macroscopic Phase Separation and Hazy Appearance

  • Question: My stabilized sample appears cloudy or hazy, and under the microscope, I can see large domains of polymer and liquid crystal. How can I prevent this?

  • Answer:

    • Polymerization Rate vs. Diffusion Rate: If the polymerization is too slow, the monomer and liquid crystal have time to macrophase separate. Conversely, if it's too fast, a non-uniform network can form.

      • Solution: Adjust the UV intensity. A higher intensity generally leads to a finer polymer network. The curing temperature can also play a role; polymerizing at a temperature where the mixture is homogenous is crucial.[1][2]

    • Monomer and Liquid Crystal Immiscibility: The reactive monomer and this compound may have poor miscibility, especially at the polymerization temperature.

      • Solution: Choose a reactive monomer with a chemical structure that is more compatible with the cholesteryl ester. Functional groups that promote miscibility can be beneficial.

    • Incorrect Monomer Concentration: High monomer concentrations are more prone to phase separation.[3]

      • Solution: Optimize the monomer concentration. Typically, for PSCLCs, the monomer concentration is kept below 10 wt.%.[4]

Issue 3: Destabilization of the Cholesteric Phase After Polymerization

  • Question: The characteristic cholesteric texture (e.g., fingerprint texture) is lost or distorted after the polymerization process. What could be the cause?

  • Answer:

    • Polymer Network-Induced Disorder: The formation of the polymer network can disrupt the delicate helical structure of the cholesteric phase.

      • Solution: A lower monomer concentration can create a less dense polymer network, which may be less disruptive. Also, ensure the polymerization is carried out within the temperature range where the cholesteric phase is stable for the mixture.

    • Shrinkage During Polymerization: Polymerization of acrylate monomers is often accompanied by volume shrinkage, which can induce stress and defects in the liquid crystal alignment.

      • Solution: Using monomers with larger molecular volumes or incorporating some flexible spacers in the monomer structure can sometimes mitigate shrinkage effects.

    • Poor Initial Alignment: If the initial alignment of the cholesteric liquid crystal is not uniform, the polymer network will template these imperfections.

      • Solution: Ensure proper surface treatment of the cells (e.g., rubbed polyimide layers) to promote a uniform planar or homeotropic alignment of the cholesteric liquid crystal before polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for stabilizing the cholesteric phase of this compound?

A1: The most common method is polymer stabilization. This involves dissolving a small amount of a reactive monomer and a photoinitiator into the this compound in its cholesteric phase. Subsequent exposure to UV light initiates polymerization, forming a cross-linked polymer network that templates the helical structure of the liquid crystal, thus stabilizing it.[4]

Q2: How does the concentration of the reactive monomer affect the stabilized cholesteric phase?

A2: The monomer concentration is a critical parameter.

  • Low concentrations (e.g., < 5 wt%): Generally lead to a less dense polymer network, which can effectively stabilize the cholesteric phase with minimal disruption to its optical properties.[3]

  • High concentrations (e.g., > 10 wt%): Can result in a denser, more rigid network. This can enhance the mechanical stability but may also increase light scattering (haze), alter the electro-optical switching behavior, and potentially disrupt the cholesteric structure.[3] Increased polymer concentration has been shown to stabilize the cholesteric texture.[3]

Q3: What are suitable reactive monomers and photoinitiators for this purpose?

A3: While specific data for this compound is limited, common choices for polymer-stabilizing cholesteric liquid crystals can be used as a starting point.

  • Reactive Monomers: Diacrylate monomers such as RM257 or 1,6-hexanediol (B165255) diacrylate (HDDA) are frequently used due to their ability to form cross-linked networks. The choice of monomer can influence the network morphology and the electro-optical properties of the final device.[5][6]

  • Photoinitiators: The selection depends on the UV source. Irgacure 651 and Irgacure 369 are common choices for radical polymerization initiated by UV light in the 365 nm range.[1]

Q4: How does temperature influence the stabilization process?

A4: Temperature is a critical factor for several reasons:

  • Phase Behavior: The polymerization must be conducted at a temperature where the this compound mixture exhibits a stable cholesteric phase. The phase transition temperatures of cholesteryl esters are sensitive to their chemical structure.[7][8][9][10][11]

  • Monomer Solubility: The reactive monomer must be fully dissolved in the liquid crystal at the curing temperature to ensure a homogeneous starting mixture.

  • Polymerization Kinetics: Temperature affects the rate of polymerization and the diffusion of monomers, which in turn influences the morphology of the resulting polymer network. Curing at different temperatures can be used to create polymer networks with different pitches.[6]

Q5: What characterization techniques are essential for evaluating the stabilized cholesteric phase?

A5: A combination of techniques is typically employed:

  • Polarized Optical Microscopy (POM): To visually inspect the liquid crystal texture and confirm the presence and quality of the cholesteric phase (e.g., fingerprint texture, Grandjean texture).

  • Spectroscopy (UV-Vis-NIR): To measure the selective reflection band of the cholesteric phase, which is a key characteristic.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures of the stabilized system and assess its thermal stability.

  • Scanning Electron Microscopy (SEM): After removing the liquid crystal, SEM can be used to visualize the morphology of the polymer network.

  • Electro-optical Testing: If the stabilized film is intended for use in a device, its response to an applied electric field (e.g., changes in transmittance, reflection wavelength) should be characterized.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters used in the polymer stabilization of cholesteric liquid crystals. These values should be considered as a starting point for the optimization of this compound stabilization.

Table 1: Typical Component Concentrations for Polymer Stabilization

ComponentFunctionTypical Concentration (wt.%)Reference
Cholesteric Liquid CrystalHost Material85 - 97General Literature
Reactive Monomer (e.g., Diacrylate)Forms Polymer Network3 - 10[3][12]
PhotoinitiatorInitiates Polymerization0.5 - 2[1]

Table 2: Typical UV Curing Parameters

ParameterTypical ValueReference
UV Wavelength365 nm[1]
UV Intensity10 - 100 mW/cm²[2]
Exposure Time1 - 10 min[1]
Curing AtmosphereInert (e.g., Nitrogen)General Practice

Experimental Protocols

Protocol 1: Preparation of a Polymer-Stabilized this compound Film

  • Mixture Preparation:

    • In a clean vial, weigh the desired amounts of this compound, the chosen reactive monomer (e.g., RM257), and the photoinitiator (e.g., Irgacure 651). A typical starting composition is 94 wt% this compound, 5 wt% RM257, and 1 wt% Irgacure 651.

    • Heat the mixture to a temperature above the clearing point of the this compound to ensure all components are in a homogeneous isotropic liquid phase.

    • Vortex or sonicate the mixture until all components are fully dissolved.

  • Cell Fabrication:

    • Use two indium tin oxide (ITO) coated glass slides. If specific alignment is desired, spin-coat a polyimide alignment layer onto the ITO surface and rub it to induce planar alignment.

    • Assemble the cell using spacers (e.g., 10-20 µm) to define the cell gap.

  • Cell Filling:

    • Heat the fabricated cell and the liquid crystal mixture to the isotropic phase temperature.

    • Fill the cell via capillary action.

    • Slowly cool the filled cell to the desired polymerization temperature within the cholesteric phase range. Allow the system to equilibrate.

  • UV Curing:

    • Place the cell under a UV lamp with a controlled intensity and wavelength (e.g., 365 nm).

    • Expose the cell to UV radiation for a predetermined time to induce polymerization. It is advisable to perform this step in an inert atmosphere to prevent oxygen inhibition.

  • Characterization:

    • After curing, examine the cell using a polarized optical microscope to assess the texture of the stabilized cholesteric phase.

    • Measure the optical properties (e.g., selective reflection band) using a spectrometer.

    • Perform thermal analysis using DSC to determine the phase transition temperatures.

Visualizations

Experimental_Workflow cluster_prep Mixture Preparation cluster_cell Cell Assembly & Filling cluster_cure Stabilization cluster_char Characterization weigh Weigh Components (LC, Monomer, PI) heat_dissolve Heat to Isotropic & Dissolve weigh->heat_dissolve fill Fill Cell by Capillary Action heat_dissolve->fill assemble Assemble Cell (ITO Glass, Spacers) assemble->fill cool Cool to Cholesteric Phase fill->cool uv_cure UV Curing (N2 Atmosphere) cool->uv_cure pom Polarized Optical Microscopy (POM) uv_cure->pom spectroscopy Spectroscopy (UV-Vis) uv_cure->spectroscopy dsc Differential Scanning Calorimetry (DSC) uv_cure->dsc

Caption: Experimental workflow for polymer stabilization.

Troubleshooting_Logic start Experiment Start problem Identify Problem start->problem incomplete_cure Incomplete Polymerization problem->incomplete_cure No/Partial Solid hazy Hazy Appearance/ Phase Separation problem->hazy Cloudy destabilized Cholesteric Phase Destabilized problem->destabilized Texture Lost solution_uv Increase UV Dose/ Change Initiator incomplete_cure->solution_uv solution_o2 Use Inert Atmosphere incomplete_cure->solution_o2 solution_miscibility Optimize Monomer/ Temperature hazy->solution_miscibility solution_conc Adjust Monomer Concentration hazy->solution_conc destabilized->solution_conc solution_alignment Improve Initial Alignment destabilized->solution_alignment

Caption: Troubleshooting logic for common issues.

References

degradation pathways of Cholesteryl 10-undecenoate and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Cholesteryl 10-undecenoate and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound is a cholesteryl ester, a lipid molecule formed by the esterification of cholesterol with 10-undecenoic acid.[1] Due to its structure, it is susceptible to two primary degradation pathways:

  • Hydrolysis of the ester bond: This can be either enzymatic or chemical, resulting in the release of free cholesterol and 10-undecenoic acid.[1]

  • Oxidation of the unsaturated 10-undecenoate chain: The double bond in the fatty acid moiety makes it prone to oxidation, leading to the formation of various oxidation products.[2]

Q2: What enzymes are responsible for the hydrolysis of this compound?

Cholesteryl esters are primarily hydrolyzed by enzymes called cholesterol esterases.[3] These enzymes are found in various tissues and cellular compartments, including the pancreas, liver, and lysosomes.[3][4] There are two main types of cholesterol esterases:

  • Neutral Cholesterol Ester Hydrolases (nCEH): Active at neutral pH and predominantly localized in the cytoplasm and endosomes.[4]

  • Acid Cholesterol Ester Hydrolases (aCEH): Active in acidic environments like lysosomes.[4]

Q3: What factors can promote the degradation of this compound?

Several factors can accelerate the degradation of this compound:

  • Presence of water: Essential for hydrolysis of the ester bond.

  • Enzymes: Cholesterol esterases and other lipases can catalyze hydrolysis.[3]

  • Extreme pH: Both acidic and alkaline conditions can promote chemical hydrolysis of the ester bond.[5]

  • Exposure to oxygen: A key factor in the oxidation of the unsaturated fatty acid chain.[6]

  • Exposure to light (photo-oxidation): Light, especially UV radiation, can initiate and accelerate the oxidation of unsaturated lipids.[2][7]

  • Elevated temperatures: Heat can increase the rate of both hydrolysis and oxidation.[8]

  • Presence of metal ions: Transition metals can act as catalysts for lipid oxidation.[9]

Q4: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following preventative measures:

  • Control Moisture: Store and handle the compound in a dry environment to prevent hydrolysis.[5]

  • pH Control: Maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.[5]

  • Inhibit Enzymatic Activity: If working with biological samples, consider using lipase (B570770) inhibitors.

  • Use Antioxidants: Add antioxidants such as Vitamin E (tocopherols) or Vitamin C (ascorbic acid) to your formulations to inhibit lipid oxidation.[6][10]

  • Protect from Light: Store this compound in dark containers or under amber light to prevent photo-oxidation.[6]

  • Maintain Low Temperatures: Store samples at low temperatures (e.g., -20°C or -80°C) to reduce the rates of both hydrolysis and oxidation.[9]

  • Use Chelating Agents: Incorporate chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[5]

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Troubleshooting Guides

Issue 1: Unexpected Presence of Free Cholesterol and/or 10-undecenoic Acid in the Sample
Possible Cause Troubleshooting Steps
Enzymatic Hydrolysis 1. If working with biological samples, ensure proper inactivation of endogenous lipases (e.g., heat inactivation, use of broad-spectrum lipase inhibitors). 2. Verify the purity of any added enzymes to ensure they are free from contaminating esterase activity.
Chemical Hydrolysis (pH-related) 1. Measure the pH of your sample and buffers. 2. Adjust the pH to a neutral range (6.5-7.5) if it is acidic or alkaline. 3. Consider using a robust buffering system to maintain a stable pH throughout the experiment.
Thermal Degradation 1. Review the temperatures used during your experimental protocol. 2. Avoid prolonged exposure to high temperatures. 3. If heating is necessary, perform it for the shortest possible duration.
Issue 2: Formation of Unknown Polar Impurities Detected by Chromatography (e.g., HPLC, TLC)
Possible Cause Troubleshooting Steps
Oxidation of the Undecenoate Chain 1. De-gas all solvents to remove dissolved oxygen before use. 2. Consider adding an antioxidant (e.g., BHT, tocopherol) to your solvents and sample preparations. 3. Protect your samples from light by using amber vials or covering them with aluminum foil. 4. If possible, perform experimental manipulations under an inert atmosphere (e.g., in a glove box).
Photo-degradation 1. Minimize exposure of the sample to ambient and UV light. 2. Use low-light conditions during sample preparation and analysis. 3. Employ light-blocking storage containers.

Degradation Pathways and Prevention Strategies

The degradation of this compound can be visualized as two main pathways, both of which can be mitigated by implementing appropriate preventative measures.

G Degradation Pathways of this compound and Prevention cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies A This compound B Hydrolysis A->B Water, Enzymes, pH C Oxidation A->C Oxygen, Light, Heat, Metal Ions D Cholesterol + 10-undecenoic Acid B->D E Oxidized Products (Hydroperoxides, Aldehydes, etc.) C->E P1 Control pH and Moisture P1->B Inhibits P2 Lipase Inhibitors P2->B Inhibits P3 Antioxidants P3->C Inhibits P4 Light Protection P4->C Inhibits P5 Low Temperature P5->B Slows P5->C Slows P6 Inert Atmosphere P6->C Inhibits G Experimental Workflow for Stability Testing A Prepare Stock Solution of This compound B Aliquot into Vials for Each Test Condition A->B C Incubate under Specified Conditions (pH, Temp, Light) B->C D Collect Aliquots at Defined Time Points C->D E Analyze Samples by HPLC-MS or GC-MS D->E F Quantify Degradation and Assess Stability E->F

References

Technical Support Center: Optimizing Cholesteryl 10-undecenoate Concentration in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl 10-undecenoate. The information provided is designed to address common challenges encountered during the experimental process of optimizing its concentration in various mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an ester derivative of cholesterol.[1] Due to its structural similarity to cholesterol, it is utilized in drug delivery systems to enhance biocompatibility and cellular uptake.[2] Its liquid crystalline properties also make it a valuable component in the formulation of liquid crystal mixtures.[1]

Q2: How does the concentration of this compound impact the stability of drug delivery nanoparticles?

The concentration of cholesteryl derivatives is a critical factor in the stability of lipid-based nanoparticles. An optimal concentration can increase the rigidity and stability of the particle structure.[3][4] However, excessive concentrations may lead to reduced drug release. In liposomal formulations, a lipid-to-cholesterol molar ratio of 70:30 is often cited as a good starting point for achieving stable formulations.[5]

Q3: What are the common solvents for dissolving this compound?

Q4: Can this compound be used to create different liquid crystal phases?

Yes, cholesteryl esters, including this compound, are known to form cholesteric liquid crystal phases.[6][7] The concentration of the cholesteryl ester in a mixture, as well as temperature, can influence the type of liquid crystal phase that is formed, such as smectic or chiral nematic phases.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in mixtures.

Issue 1: Poor Solubility or Precipitation of this compound

Symptoms:

  • Visible precipitate in the solvent.

  • Cloudy or hazy appearance of the solution.

  • Inconsistent experimental results due to undissolved material.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent This compound, being a cholesterol ester, is hydrophobic and has low water solubility.[1][2] Use organic solvents like ethanol (B145695), isopropanol, chloroform, or acetone (B3395972) for dissolution.[2][5]
Low Temperature Solubility generally increases with temperature. Gentle warming of the solvent may be required.
Concentration Exceeds Solubility Limit The concentration of this compound may be too high for the chosen solvent. Refer to solubility data for cholesterol as a guideline and consider reducing the concentration.[5][10]
Issue 2: Aggregation of Nanoparticles in Drug Delivery Formulations

Symptoms:

  • Increase in particle size over time, as measured by Dynamic Light Scattering (DLS).

  • Visible aggregation or sedimentation in the formulation.

  • High Polydispersity Index (PDI) values.

Possible Causes and Solutions:

CauseSolution
Suboptimal this compound Concentration An incorrect concentration can lead to instability. Systematically vary the molar ratio of this compound to other lipids to find the optimal concentration for stability. A starting point could be a 70:30 lipid-to-cholesterol derivative ratio.[5]
Incorrect pH of the Aqueous Phase For formulations containing ionizable lipids, the pH is critical. Ensure the pH of your buffer is optimized to maintain a stable surface charge on the nanoparticles.[3]
Insufficient Mixing During Formulation Ensure thorough and consistent mixing when preparing the nanoparticle suspension to promote the formation of stable, unilamellar vesicles.
Issue 3: Inconsistent or Undesired Liquid Crystal Phase Behavior

Symptoms:

  • The mixture does not exhibit the expected liquid crystal phase at a given temperature.

  • Phase transitions are not sharp or are difficult to reproduce.

  • The desired optical properties (e.g., color change with temperature) are not observed.

Possible Causes and Solutions:

CauseSolution
Incorrect Concentration of this compound The concentration of the chiral dopant is a key determinant of the liquid crystal phase.[9] Precisely vary the weight percentage of this compound in the mixture to achieve the desired phase transition temperatures.
Impurities in the Mixture Impurities can significantly affect liquid crystal behavior. Ensure all components of the mixture are of high purity.
Inadequate Temperature Control Phase transitions in liquid crystals are highly dependent on temperature. Use a calibrated hot stage with precise temperature control for your experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Nanoparticle Stability

This protocol outlines a general method for optimizing the concentration of this compound in a lipid nanoparticle formulation to enhance stability.

Materials:

  • Primary lipid (e.g., DSPC, DOPE)

  • This compound

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., PBS)

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the primary lipid and this compound in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

  • Formulation of Lipid Mixtures: In separate vials, prepare a series of lipid mixtures with varying molar ratios of the primary lipid to this compound (e.g., 90:10, 80:20, 70:30, 60:40, 50:50).

  • Thin-Film Hydration: For each mixture, evaporate the organic solvent under a stream of nitrogen to form a thin lipid film on the wall of the vial. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or sonication to form a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a more uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization:

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) of each formulation immediately after preparation using DLS.

    • Store the formulations at a designated temperature (e.g., 4°C or 25°C) and re-measure the particle size and PDI at set time points (e.g., 24 hours, 72 hours, 1 week) to assess stability against aggregation.

  • Data Analysis: Plot the change in particle size and PDI over time for each formulation. The formulation with the minimal change in these parameters is considered to have the optimal concentration of this compound for stability.

Visualizations

Experimental_Workflow_Nanoparticle_Optimization cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization & Analysis prep_stocks Prepare Lipid Stock Solutions mix_lipids Create Lipid Mixtures (Varying Ratios) prep_stocks->mix_lipids thin_film Thin-Film Hydration mix_lipids->thin_film hydrate Hydration with Aqueous Buffer thin_film->hydrate extrude Extrusion (Optional) hydrate->extrude dls_initial Initial DLS Measurement (Size, PDI) extrude->dls_initial storage Storage at Defined Temperature dls_initial->storage dls_stability Time-Point DLS Measurements storage->dls_stability analysis Data Analysis to Determine Optimal Ratio dls_stability->analysis

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Aggregation cluster_investigate Investigation cluster_solutions Potential Solutions start Nanoparticle Aggregation Observed check_ratio 1. Review Cholesteryl 10-undecenoate Ratio start->check_ratio check_ph 2. Verify Buffer pH start->check_ph check_mixing 3. Assess Mixing Procedure start->check_mixing adjust_ratio Systematically vary and test new ratios check_ratio->adjust_ratio adjust_ph Optimize buffer pH check_ph->adjust_ph improve_mixing Ensure consistent and thorough mixing check_mixing->improve_mixing end_node Stable Nanoparticle Formulation adjust_ratio->end_node adjust_ph->end_node improve_mixing->end_node

Caption: Logical steps for troubleshooting nanoparticle aggregation.

References

how to overcome solubility issues with Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesteryl 10-undecenoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges encountered during experiments, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so difficult to dissolve?

This compound (CAS 30948-01-7) is a cholesteryl ester.[1] Like other lipids and cholesteryl esters, it is a highly hydrophobic and nonpolar molecule. Its structure, consisting of a rigid sterol ring and a long fatty acid chain, leads to very low solubility in water and aqueous buffers.[2] This inherent hydrophobicity causes it to aggregate or precipitate in polar solvents, posing a significant challenge for its use in many biological and pharmaceutical applications.[3]

Q2: What are the recommended organic solvents for dissolving this compound?

  • Halogenated Solvents: Chloroform (B151607) is a very common and effective solvent for cholesteryl esters.[4][5][6]

  • Alcohols: Ethanol (B145695) and isopropanol (B130326) can dissolve cholesterol and its esters, though solubility may be lower than in chloroform.[2][7]

  • Other Organic Solvents: Toluene, cyclohexane, acetone, and ethyl acetate (B1210297) are also effective solvents for cholesterol.[8] A mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) is also frequently used for dissolving lipids.[5]

Q3: Can I dissolve this compound directly in my aqueous cell culture medium or buffer?

No, direct dissolution in aqueous media is not feasible due to its extremely low water solubility.[2] Attempting to do so will result in the compound floating on the surface, forming a film, or precipitating. To introduce it into an aqueous system, you must first dissolve it in a suitable organic solvent and then use a specific protocol (like solvent exchange, co-solvent systems, or formulation into lipid carriers) to create a stable dispersion.

Q4: Is it safe to use heat to aid dissolution?

Gentle warming can be used to increase the rate of dissolution in organic solvents. However, excessive or prolonged heating should be avoided as it can lead to the degradation or oxidation of the compound. For aqueous preparations involving detergents, warming to 40-60°C is sometimes used to aid solubilization.[9] When evaporating an organic solvent, a rotary evaporator or a gentle stream of inert gas (like nitrogen or argon) at room temperature or slightly elevated temperatures (e.g., 37-50°C) is recommended.[6][10]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides solutions to specific problems you may encounter when trying to solubilize this compound for your experiments.

Issue 1: The compound precipitates when I add the organic stock solution to my aqueous buffer.

This is a common issue known as "crashing out." It occurs when the hydrophobic compound, stripped of its organic solvent, cannot remain solubilized in the aqueous phase.

Solution Workflow:

Caption: Decision tree for selecting a solubilization method.

  • Option A: Co-Solvent System: If your experiment can tolerate a low concentration of a water-miscible organic solvent, this is the simplest approach. Solvents like ethanol or DMSO can help bridge the polarity gap between the compound and the aqueous buffer.[11] See Protocol 1 .

  • Option B: Lipid Nanoparticle/Liposome Formulation: For cellular or in vivo studies, encapsulating the compound within a lipid-based carrier is the gold standard.[3][12] This involves creating nanoparticles where the hydrophobic this compound is shielded from the aqueous environment. See Protocol 2 .

  • Option C: Detergent Micelle Solubilization: For in vitro biochemical or enzymatic assays, detergents can be used to form micelles that encapsulate the hydrophobic compound, keeping it soluble in the buffer.[4][13] See Protocol 3 .

Issue 2: After dissolving in an organic solvent, I see an oily film or residue after evaporation.

This indicates that the initial dissolution was incomplete or that the compound has low solubility in the chosen solvent.

Troubleshooting Steps:

  • Increase Solvent Volume: You may be trying to dissolve too much compound in too little solvent. Refer to solubility data tables to ensure you are below the saturation point.

  • Try a Stronger Solvent: Switch to a more effective solvent like chloroform.

  • Apply Gentle Agitation/Warming: Use a vortex mixer or gently warm the solution to aid dissolution. For difficult cases, brief sonication in a water bath can be effective, but use short bursts to prevent overheating.[4]

Issue 3: The solution is cloudy or hazy after preparation.

A cloudy or opalescent appearance is common and often acceptable for lipid nanoparticle or micellar preparations, as it indicates the presence of light-scattering particles.[10] However, if you expect a clear solution (e.g., in a co-solvent system), cloudiness suggests aggregation or incomplete solubilization.

Troubleshooting Steps:

  • Check Particle Size: If you prepared nanoparticles, use Dynamic Light Scattering (DLS) to confirm the particle size and polydispersity index (PDI). A high PDI may indicate aggregation.

  • Optimize Detergent Concentration: If using detergents, ensure you are well above the Critical Micelle Concentration (CMC) for the specific detergent in your buffer conditions.

  • Filter the Solution: For some applications, you may be able to filter out larger aggregates using a syringe filter, but be aware this could lower the final concentration of your compound.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in public literature, the table below provides solubility data for cholesterol in various solvents, which can serve as a useful proxy.

SolventTemperature (°C)Solubility (approx.)Reference
Toluene3826.2% (w/w)[8]
Cyclohexane3821.0% (w/w)[8]
Chloroform25~10 mg/mL (for Cholesteryl hemisuccinate)[4]
Isopropanol200.489 mg/mL[2]
Ethanol200.325 mg/mL[2]
Acetone200.325 mg/mL[2]
Water20<0.002 mg/mL[2]

Note: This data is for cholesterol or a similar cholesteryl ester and should be used as a guideline. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Co-Solvent Method

This is the simplest method but results in a final solution containing a low percentage of organic solvent.

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% ethanol or DMSO.

  • Dilution: While vortexing your aqueous buffer, add the stock solution dropwise to the desired final concentration.

  • Final Concentration: Ensure the final concentration of the organic solvent is low (typically <1%) to minimize effects on biological systems.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, a lower final concentration of the compound or a different method is required.

Protocol 2: Solvent Evaporation & Film Hydration (for Liposomes/Micelles)

This is a robust method for creating stable aqueous dispersions for cell-based or in vivo experiments.[6]

Caption: Workflow for the Solvent Evaporation & Film Hydration method.

  • Dissolution: Dissolve this compound (and any other lipids, if making mixed liposomes) in chloroform in a round-bottom flask or glass vial.

  • Evaporation: Gently rotate the flask and evaporate the solvent using a rotary evaporator or a slow stream of nitrogen gas. This will deposit a thin lipid film on the wall of the vessel.

  • Drying: Place the vessel under high vacuum for at least 1-2 hours to remove any residual organic solvent.[10]

  • Hydration: Add your desired aqueous buffer to the dried lipid film.

  • Vesicle Formation: Agitate the vessel by vortexing or shaking to disperse the lipids into the buffer, forming multilamellar vesicles. The solution will likely appear cloudy.

  • Sizing (Optional but Recommended): To create smaller, more uniform vesicles (LUVs), the suspension can be sonicated (using a bath or probe tip sonicator) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[6]

Protocol 3: Detergent Micelle Solubilization

This method is useful for in vitro assays where the presence of a detergent is acceptable.

  • Detergent Solution: Prepare a solution of a suitable detergent (e.g., Triton X-100, CHAPS, or bile salts like sodium cholate) in your aqueous buffer at a concentration 2-10 times its Critical Micelle Concentration (CMC).[9]

  • Stock Solution: Dissolve this compound in a small amount of chloroform or ethanol.

  • Combine and Evaporate: Add the lipid stock solution to a glass tube and evaporate the organic solvent under a stream of nitrogen to create a dry film.

  • Hydrate with Detergent: Add the detergent solution to the dried lipid film.

  • Solubilize: Vortex or sonicate the mixture until the lipid is fully incorporated into the micelles and the solution becomes clear or uniformly translucent. Gentle warming (e.g., 37°C) may assist this process.[9][13]

References

identifying and removing impurities from Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl 10-undecenoate. The following sections detail methods for identifying and removing common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Impurities in this compound typically originate from the starting materials or are byproducts of the esterification reaction. These can be broadly categorized as:

  • Starting Material-Related Impurities:

    • From Cholesterol: Unreacted cholesterol, and more significantly, various cholesterol oxidation products (oxysterols) such as 7-ketocholesterol, 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, and cholestanetriol.[1][2][3][4] These can form during storage or under harsh reaction conditions.

    • From 10-Undecenoic Acid: Residual 10-undecenoic acid, as well as isomers (e.g., other undecenoic acid isomers) and saturated fatty acids that may be present in the commercial starting material.[5][6][7][8]

  • Reaction Byproducts:

    • Isomeric Esters: Depending on the purity of the 10-undecenoic acid used, isomeric cholesteryl undecenoates may be formed.

    • Degradation Products: Harsh reaction conditions (e.g., high temperatures) can lead to the degradation of both the cholesterol moiety and the undecenoate chain.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of purity. By comparing your sample to the starting materials (cholesterol and 10-undecenoic acid), you can quickly identify the presence of these unreacted components. The presence of multiple spots indicates the presence of impurities.

Q3: What analytical techniques are suitable for the quantitative analysis of this compound purity?

A3: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[9][10][11][12][13][14][15][16][17] HPLC with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) can separate and quantify non-volatile impurities. GC-MS is particularly useful for identifying and quantifying volatile impurities and can provide structural information about unknown components.

Troubleshooting Guides

Issue 1: Presence of Unreacted Cholesterol
  • Problem: A spot corresponding to cholesterol is observed on the TLC plate of the final product.

  • Cause: Incomplete esterification reaction or inefficient purification.

  • Solution:

    • Optimize Reaction Conditions: Ensure an appropriate molar ratio of 10-undecenoic acid (or its activated form) to cholesterol and sufficient reaction time.

    • Purification by Column Chromatography: Cholesterol is more polar than this compound and can be effectively separated using silica (B1680970) gel column chromatography.[18][19][20]

    • Recrystallization: While less effective for large amounts of cholesterol, recrystallization from a suitable solvent can remove minor cholesterol impurities.

Issue 2: Contamination with Cholesterol Oxidation Products
  • Problem: Multiple spots are observed on the TLC plate that are not the product or starting materials, and analytical methods (GC-MS) confirm the presence of oxysterols.

  • Cause: Use of oxidized cholesterol starting material or oxidation during the reaction or workup.

  • Solution:

    • Use High-Purity Cholesterol: Start with cholesterol that has been stored properly to minimize oxidation.

    • Inert Reaction Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Column Chromatography: Many oxysterols have different polarities compared to this compound and can be separated by silica gel column chromatography.

Issue 3: Oily Product Instead of Crystalline Solid
  • Problem: The final product is an oil and fails to crystallize.

  • Cause: Presence of significant amounts of impurities that inhibit crystallization. This could include unreacted starting materials, byproducts, or residual solvent.

  • Solution:

    • Thorough Purification: Perform column chromatography to remove the bulk of the impurities.

    • Recrystallization from a Two-Solvent System: If a single solvent fails, a two-solvent recrystallization can be effective. Dissolve the oil in a good solvent and add a poor solvent dropwise until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[21]

Data Presentation

Table 1: Common Impurities in this compound

Impurity CategorySpecific ImpurityTypical Analytical Method for Identification
Starting Material-Related Unreacted CholesterolTLC, HPLC, GC-MS
Cholesterol Oxidation Products (e.g., 7-ketocholesterol)GC-MS, LC-MS/MS[1][2][4][11]
Unreacted 10-Undecenoic AcidTLC, HPLC
Saturated Fatty Acid EstersGC-MS
Reaction Byproducts Isomeric Cholesteryl UndecenoatesGC-MS, HPLC
Degradation ProductsGC-MS, LC-MS/MS

Table 2: Purity of this compound Before and After Purification

Purification MethodPurity Before (%)Purity After (%)Typical Yield (%)
Recrystallization (Ethanol/Acetone) 85-9095-9870-85
Silica Gel Column Chromatography 80-90>9960-80

Note: These are typical values and may vary depending on the initial purity and scale of the experiment.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude and purified this compound, as well as the cholesterol and 10-undecenoic acid starting materials, in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

  • Spotting: Apply small spots of each solution to the baseline of the TLC plate.

  • Development: Develop the plate in a chamber containing a suitable mobile phase. A common system for cholesteryl esters is a mixture of hexane (B92381) and ethyl acetate (e.g., 9:1 v/v).[18]

  • Visualization:

    • Examine the plate under UV light (254 nm) to visualize UV-active compounds.

    • Stain the plate using a suitable reagent. A phosphomolybdic acid stain followed by gentle heating will visualize lipids as dark blue-green spots.[22][23] Alternatively, a phosphotungstic acid stain can produce red spots for cholesterol and its esters.[22]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or toluene) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent such as hexane. The less polar this compound will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., increasing from 0% to 10% ethyl acetate in hexane). This will help to elute more polar impurities, such as unreacted cholesterol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for cholesteryl esters include ethanol, acetone, or mixtures thereof.[21]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification Cholesterol Cholesterol Esterification Esterification Reaction Cholesterol->Esterification Undecenoic_Acid 10-Undecenoic Acid Undecenoic_Acid->Esterification Crude_Product Crude Cholesteryl 10-undecenoate Esterification->Crude_Product TLC TLC Analysis Crude_Product->TLC HPLC_GCMS HPLC / GC-MS Crude_Product->HPLC_GCMS Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC->Column_Chromatography Identifies Impurities Pure_Product Pure Cholesteryl 10-undecenoate HPLC_GCMS->Pure_Product Confirms Purity Recrystallization Recrystallization Column_Chromatography->Recrystallization Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

Impurity_Identification_Pathway cluster_tlc Initial Screening: TLC cluster_advanced_analysis Detailed Analysis Crude_Sample Crude this compound TLC_Analysis TLC Analysis (Hexane:EtOAc 9:1) Crude_Sample->TLC_Analysis Multiple_Spots Multiple Spots Observed? TLC_Analysis->Multiple_Spots Single_Spot Single Spot Multiple_Spots->Single_Spot No Impure Sample is Impure Multiple_Spots->Impure Yes HPLC HPLC Analysis Impure->HPLC GCMS GC-MS Analysis Impure->GCMS Identify_Impurities Identify & Quantify Impurities HPLC->Identify_Impurities GCMS->Identify_Impurities

Caption: Logical pathway for the identification and characterization of impurities in this compound.

References

Validation & Comparative

A Comparative Analysis of Cholesteryl 10-undecenoate and Other Liquid Crystals for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl 10-undecenoate, a cholesterol derivative, is a thermotropic liquid crystal that exhibits unique properties making it a subject of growing interest in advanced drug delivery systems. Its performance, particularly in comparison to other cholesteryl ester liquid crystals, is critical for its application in creating novel therapeutic formulations. This guide provides an objective comparison of this compound with other liquid crystals, supported by experimental data on their physicochemical properties and potential drug release capabilities.

Physicochemical Properties: A Comparative Overview

The phase transition temperatures are fundamental parameters for thermotropic liquid crystals, as they define the temperature range in which the material exhibits its liquid crystalline properties. These transitions are critical for applications in drug delivery, where temperature-dependent phase changes can be exploited to trigger drug release.

A comparative summary of the phase transition temperatures of this compound and other common cholesteryl esters is presented in the table below. The data reveals a clear dependence of transition temperatures on the length and saturation of the fatty acyl chain.[1][2]

Liquid CrystalChemical FormulaMolecular Weight ( g/mol )Melting Point (Solid to Liquid Crystal) (°C)Clearing Point (Liquid Crystal to Isotropic) (°C)
This compoundC₃₈H₆₄O₂552.92~85-91~90-91.3
Cholesteryl BenzoateC₃₄H₅₀O₂482.77145.5178.5
Cholesteryl NonanoateC₃₆H₆₂O₂542.977.5 (to Smectic), 79 (to Cholesteric)90
Cholesteryl OleateC₄₅H₇₈O₂651.1~45-48~51

Note: The phase transition temperatures can vary slightly depending on the purity of the compound and the experimental conditions.

The length and saturation of the fatty acyl chain in cholesteryl esters significantly influence their phase behavior.[1] Generally, shorter chains and the presence of double bonds (unsaturation) tend to lower the melting and clearing points. This trend is evident when comparing the saturated Cholesteryl Nonanoate with the unsaturated Cholesteryl Oleate. This compound, with its terminal double bond, exhibits a transition temperature range that is of particular interest for potential in-vivo applications where responsiveness to physiological temperatures is desirable.

Experimental Protocols

To ensure the reproducibility and accuracy of the comparative data, detailed experimental methodologies are crucial. The following are standard protocols for the synthesis of this compound and the characterization of its liquid crystalline properties.

Synthesis of this compound

A common and effective method for synthesizing cholesteryl esters is through the reaction of cholesterol with an appropriate acyl chloride.[3]

Materials:

Procedure:

  • Dissolve cholesterol in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric excess of pyridine to the solution to act as a base and catalyst.

  • Slowly add 10-undecenoyl chloride dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Cool the reaction mixture to room temperature and filter to remove any pyridinium (B92312) hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

SynthesisWorkflow

Characterization of Liquid Crystalline Phases

The thermotropic behavior of this compound and other liquid crystals is typically characterized using the following techniques:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and the associated enthalpy changes. A small, accurately weighed sample of the liquid crystal is heated and cooled at a controlled rate in a sealed aluminum pan. The heat flow to or from the sample is measured as a function of temperature, and the phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.[4]

  • Polarized Optical Microscopy (POM): POM is a qualitative technique used to visualize the different liquid crystalline phases and their textures. A small amount of the sample is placed on a microscope slide, heated on a hot stage, and observed between crossed polarizers. Each liquid crystal phase (e.g., cholesteric, smectic) exhibits a characteristic optical texture, which allows for its identification.

  • X-ray Diffraction (XRD): XRD, particularly small-angle X-ray scattering (SAXS), is used to determine the molecular arrangement and layer spacing within the liquid crystalline phases. The diffraction pattern of X-rays passing through the sample provides information about the long-range order and structure of the mesophase.

CharacterizationWorkflow

Performance in Drug Delivery Systems

Cholesteric liquid crystals, including this compound, are promising candidates for drug delivery due to their unique helical structure and stimuli-responsive nature. The ordered structure can encapsulate drug molecules, and changes in temperature or other external stimuli can trigger a phase transition, leading to controlled drug release.

Drug Loading and Release Kinetics

The efficiency of a liquid crystal-based drug delivery system is determined by its drug loading capacity and release profile.

Drug Loading: The amount of drug that can be incorporated into the liquid crystal matrix depends on the physicochemical properties of both the drug and the liquid crystal, as well as the method of preparation. A common method to determine drug loading is as follows:

  • Prepare the drug-loaded liquid crystal formulation.

  • Dissolve a known amount of the formulation in a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug in the solution using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The drug loading capacity is then calculated as the mass of the drug per unit mass of the liquid crystal.

Drug Release: The release of a drug from a liquid crystal matrix is typically studied using in vitro diffusion cell systems. The drug-loaded formulation is placed in a donor compartment separated from a receptor compartment by a semi-permeable membrane. The amount of drug released into the receptor medium over time is measured.

The release kinetics can be analyzed using various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, swelling-controlled).[5][6]

DrugReleasePathway

While specific quantitative data for the drug loading and release from this compound is still emerging in the literature, its phase transition behavior suggests a high potential for creating thermosensitive drug delivery systems. Further research is warranted to fully characterize its performance with various drug molecules and in different formulation types.

References

Validating the Purity of Cholesteryl 10-undecenoate: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of cholesteryl esters like Cholesteryl 10-undecenoate is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols, data interpretation, and a comparative analysis to aid in selecting the most suitable method for your laboratory's needs.

This compound possesses a molecular formula of C38H64O2 and a molecular weight of 552.92 g/mol .[1] It has a melting point of 79°C and a predicted boiling point of 599.3 ± 29.0°C.[2] The high boiling point of this large, non-polar molecule presents a key consideration in the selection of an appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Compounds

HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile compounds. Given the high boiling point of this compound, HPLC is an excellent choice for purity analysis without the need for chemical derivatization.

Experimental Protocol: Reverse-Phase HPLC

This protocol outlines a typical reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Isopropanol (50:50, v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Isopropanol (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detector Wavelength: 205 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the purity of the sample by comparing the peak area to the calibration curve.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time (Standard)8.5 min
Retention Time (Sample)8.5 min
Peak Area (Sample)Corresponds to 99.5% purity
ImpuritiesMinor peaks at 4.2 min and 6.8 min

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Isopropanol) D Inject into HPLC A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection at 205 nm E->F G Identify Peaks by Retention Time F->G H Quantify Purity using Calibration Curve G->H GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Add Pyridine & BSTFA A->B C Heat at 70°C for 30 min B->C D Dilute with Hexane C->D E Inject into GC-MS D->E F Separation on DB-5ms Column E->F G Mass Spectrometry Detection F->G H Identify Peak by Retention Time & Mass Spectrum G->H I Determine Purity by Area Percentage H->I

References

A Comparative Guide to the Liquid Crystal Properties of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl esters, a class of lipids derived from cholesterol, are renowned for their unique liquid crystalline properties. These materials exhibit a fascinating intermediate state of matter, known as a mesophase, between the solid and isotropic liquid states. This behavior, highly sensitive to temperature and molecular structure, makes them invaluable in a range of applications, from display technologies to biological sensors and drug delivery systems. This guide provides an objective comparison of the liquid crystal properties of various cholesteryl esters, supported by experimental data and detailed methodologies.

Performance Comparison of Cholesteryl Esters

The liquid crystal behavior of cholesteryl esters is primarily characterized by their transition temperatures, the types of liquid crystal phases they form (e.g., cholesteric, smectic), and their unique optical properties, such as helical twisting power and selective reflection of light. The structure of the esterifying fatty acid plays a crucial role in determining these properties.

Key Performance Metrics

The following table summarizes the key quantitative data for a selection of common cholesteryl esters. The transition temperatures indicate the point at which the material changes from a crystalline solid to a liquid crystal phase (melting point) and from a liquid crystal phase to an isotropic liquid (clearing point). The presence of different liquid crystal phases, such as the cholesteric (chiral nematic) and smectic phases, is also noted.

Cholesteryl EsterMolecular FormulaMelting Point (°C)Cholesteric-Isotropic Transition (°C)Other MesophasesHelical Twisting Power (HTP, µm⁻¹)Pitch Length (nm)
Cholesteryl Benzoate C₃₄H₅₀O₂145178.5-Data not readily availableData not readily available
Cholesteryl Acetate C₂₉H₄₈O₂~114~95 (Monotropic)-Data not readily availableData not readily available
Cholesteryl Myristate C₄₁H₇₂O₂7185Smectic AData not readily availableData not readily available
Cholesteryl Nonanoate C₃₆H₆₂O₂~8092Smectic AData not readily availableVaries with temperature
Cholesteryl Oleyl Carbonate C₄₆H₈₀O₃~20-CholestericData not readily availableVaries with temperature

Note: Transition temperatures can be influenced by sample purity and experimental conditions. Data presented is a compilation from various sources. Helical Twisting Power (HTP) and Pitch Length are highly dependent on temperature and the host liquid crystal matrix when in a mixture.

Experimental Protocols

The characterization of the liquid crystal properties of cholesteryl esters relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the transition temperatures and associated enthalpy changes of liquid crystalline materials.

Methodology:

  • Sample Preparation: A small amount of the cholesteryl ester sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

    • Heating the sample to a temperature above its isotropic clearing point to erase any previous thermal history.

    • Cooling the sample at a controlled rate (e.g., 5-10 °C/min) to observe the formation of liquid crystal phases.

    • Heating the sample again at the same controlled rate to observe the transitions from solid to liquid crystal and from liquid crystal to isotropic liquid.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic peaks on heating (melting, clearing) and exothermic peaks on cooling (crystallization, liquid crystal phase formation). The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.

Methodology:

  • Sample Preparation: A small amount of the cholesteryl ester is placed on a clean glass microscope slide. A coverslip is placed over the sample, which is then heated on a hot stage to its isotropic liquid state to ensure a thin, uniform film. The sample is then cooled to the desired temperature to observe the liquid crystal phases.

  • Microscope Setup: A polarizing microscope equipped with a hot stage and a camera is used. The two polarizers (polarizer and analyzer) are crossed, meaning their polarization directions are perpendicular to each other.

  • Observation: As the sample is cooled from the isotropic liquid, the formation of birefringent liquid crystal phases will be visible against a dark background. Different liquid crystal phases exhibit characteristic textures:

    • Cholesteric Phase: Often shows a "focal conic" or "fingerprint" texture. The color of the reflected light (in the case of planar alignment) is dependent on the pitch of the helical structure and the viewing angle.

    • Smectic A Phase: Typically exhibits a "focal conic fan" or "homeotropic" texture. In the homeotropic texture, the molecules are aligned perpendicular to the slide surface, and the field of view appears dark.

  • Image and Data Capture: Photomicrographs of the observed textures are captured at different temperatures to document the phase transitions.

UV-Vis Spectroscopy for Pitch Measurement

The pitch of a cholesteric liquid crystal, which is the distance over which the molecular director rotates by 360°, can be determined by measuring the selective reflection of light.

Methodology:

  • Sample Preparation: The cholesteric liquid crystal sample is sandwiched between two quartz plates that have been treated with an alignment layer to induce a planar alignment (where the helical axis is perpendicular to the plates). The cell thickness is typically on the order of micrometers.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is used to measure the transmission or reflection spectrum of the sample. The light beam is directed normal to the sample cell.

  • Measurement: The wavelength of maximum reflection (λ_max) is determined from the spectrum.

  • Pitch Calculation: The pitch (p) is related to the wavelength of maximum reflection by the following equation: λ_max = n * p where 'n' is the average refractive index of the liquid crystal. The average refractive index can be measured separately using a refractometer. By measuring the reflection spectrum at different temperatures, the temperature dependence of the pitch can be determined.

Structure-Property Relationships

The liquid crystalline properties of cholesteryl esters are intricately linked to their molecular structure. The length and saturation of the fatty acid chain, as well as the nature of the linkage to the cholesterol core, all play significant roles.

The following diagram illustrates the key relationships between the molecular structure of cholesteryl esters and their resulting liquid crystal properties.

G Relationship Between Cholesteryl Ester Structure and Liquid Crystal Properties cluster_structure Molecular Structure cluster_properties Liquid Crystal Properties Acyl Chain Length Acyl Chain Length Transition Temperatures Transition Temperatures Acyl Chain Length->Transition Temperatures Odd-even effect observed Mesophase Stability Mesophase Stability Acyl Chain Length->Mesophase Stability Longer chains favor smectic phases Acyl Chain Unsaturation Acyl Chain Unsaturation Acyl Chain Unsaturation->Transition Temperatures Lowers transition temperatures Acyl Chain Unsaturation->Mesophase Stability Position of double bond is critical Ester Linkage Ester Linkage Helical Twisting Power Helical Twisting Power Ester Linkage->Helical Twisting Power Influences molecular packing Pitch Length Pitch Length Helical Twisting Power->Pitch Length Inversely proportional

Caption: Molecular structure's influence on liquid crystal properties.

Key Observations on Structure-Property Relationships:

  • Acyl Chain Length: Increasing the length of the saturated fatty acid chain generally leads to an increase in the clearing point. An "odd-even" effect is often observed, where esters with an even number of carbon atoms in the acyl chain have higher transition temperatures than those with an odd number. Longer chains also tend to promote the formation of more ordered smectic phases.

  • Acyl Chain Unsaturation: The introduction of double bonds in the fatty acid chain disrupts the molecular packing, leading to a decrease in both melting and clearing points. The position of the double bond is also critical; for instance, a double bond closer to the cholesterol core can significantly destabilize the smectic phase.

  • Ester Linkage: The nature of the ester linkage itself influences the overall molecular shape and polarity, which in turn affects the intermolecular interactions and the helical twisting power in the cholesteric phase.

This guide provides a foundational understanding of the comparative liquid crystal properties of cholesteryl esters. For researchers and professionals in drug development and materials science, a thorough understanding of these structure-property relationships is essential for the rational design of novel materials with tailored liquid crystalline characteristics.

A Comparative Guide to the Thermal Behavior of Cholesteryl 10-undecenoate and Other Liquid Crystals: A DSC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of Cholesteryl 10-undecenoate and other liquid crystalline materials using Differential Scanning Calorimetry (DSC). Understanding the phase transitions and associated enthalpy changes of these materials is crucial for their application in drug delivery systems, diagnostics, and material science. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows to aid in the interpretation and application of these findings.

Comparison of Thermal Transitions

The thermal behavior of this compound is best understood by comparing it with its saturated analog, Cholesteryl undecanoate, as well as other common cholesteryl esters and a non-cholesteric liquid crystal. The following table summarizes the transition temperatures and enthalpy changes for these compounds.

Compound NameTransition 1T₁ (°C)ΔH₁ (kJ/mol)Transition 2T₂ (°C)ΔH₂ (kJ/mol)
This compound Crystalline → Smectic AData Not AvailableData Not AvailableSmectic A → CholestericData Not AvailableData Not Available
Cholesteryl undecanoate[1][2]Crystalline → Smectic80.528.5Smectic → Cholesteric91.51.2
Cholesteryl nonanoate[1][2]Crystalline → Smectic77.524.3Smectic → Cholesteric92.00.8
Cholesteryl oleateCrystalline → Smectic A32.8513.8Smectic A → Cholesteric42.850.46
Cholesteryl linoleateCrystalline → Cholesteric35.015.1Cholesteric → Isotropic44.00.5
4-Cyano-4'-pentylbiphenyl (5CB)Crystalline → Nematic24.019.7Nematic → Isotropic35.00.6

The presence of a terminal double bond in this compound is expected to influence its phase transition temperatures and enthalpies compared to its saturated counterpart, Cholesteryl undecanoate. Generally, unsaturation can disrupt the packing of the alkyl chains, leading to lower melting points and potentially altering the stability and temperature range of the liquid crystalline phases.

Experimental Protocols

The following is a generalized experimental protocol for the DSC analysis of cholesteryl esters and other liquid crystals, based on common practices in the field.

Objective: To determine the phase transition temperatures and associated enthalpy changes of the liquid crystalline sample.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetically sealed sample pans

  • Crimper for sealing pans

  • High-purity inert gas (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with a constant flow of inert gas (typically 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the first expected transition.

    • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final transition (isotropic phase).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • A second heating scan is often performed to ensure the reproducibility of the thermal events.

  • Data Analysis:

    • The onset temperature of the peak is typically taken as the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Visualizing the DSC Workflow and Comparative Logic

To better illustrate the experimental process and the logic behind the comparison, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (2-5 mg) pan Place in DSC Pan weigh->pan seal Seal Pan pan->seal instrument Place in DSC seal->instrument Load Sample purge Purge with Inert Gas instrument->purge program Run Thermal Program (Heat/Cool/Heat) purge->program thermogram Obtain Thermogram program->thermogram Generate Data analyze Analyze Peaks: - Transition Temp (T) - Enthalpy (ΔH) thermogram->analyze

Caption: Experimental workflow for DSC analysis of liquid crystals.

Comparison_Logic cluster_analogs Structural Analogs cluster_alternative Alternative Liquid Crystal Target This compound (Unsaturated) Saturated Cholesteryl undecanoate (Saturated) Target->Saturated Effect of Unsaturation Unsaturated Cholesteryl oleate/linoleate (Unsaturated, different chain) Target->Unsaturated Effect of Chain Structure & Unsaturation Position NonCholesteric 4-Cyano-4'-pentylbiphenyl (5CB) (Nematic) Target->NonCholesteric Comparison to Non-Cholesteric System

Caption: Logical framework for comparing the thermal properties of this compound.

References

Unveiling the Architecture of Cholesteryl 10-undecenoate: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of cholesteryl esters like cholesteryl 10-undecenoate is paramount for understanding their physicochemical properties and biological functions. While X-ray crystallography stands as the gold standard for atomic-level structural determination, a multi-faceted approach employing various analytical techniques is often necessary for comprehensive characterization. This guide provides a comparative overview of X-ray crystallography and alternative methods for the structural confirmation of this compound, supported by experimental considerations.

At the Forefront: X-ray Crystallography

X-ray crystallography offers unparalleled insight into the three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms and the detailed conformation of the molecule can be determined. For cholesteryl esters, this technique reveals critical information about the packing of the steroid rings, the conformation of the undecenoate chain, and the nature of intermolecular interactions.[1][2]

A Spectrum of Complementary Techniques

Beyond X-ray crystallography, a suite of spectroscopic and analytical methods provides valuable and often complementary information for the structural confirmation of this compound.

Mass Spectrometry (MS): A powerful tool for determining the molecular weight and elemental composition of a molecule. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to analyze cholesteryl esters. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula C₃₈H₆₄O₂ for this compound.[5] Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, yielding structural information about the cholesterol and undecenoate moieties.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure of organic molecules in solution. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the connectivity and stereochemistry of the molecule. For this compound, NMR would confirm the presence of the characteristic cholesterol ring system, the ester linkage, and the terminal double bond of the undecenoate chain.[1]

Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to study the phase behavior of materials. For cholesteryl esters, DSC can identify melting points and the temperatures of transitions between different crystalline and liquid crystalline phases.[1] This information is crucial for understanding the polymorphic behavior and thermal stability of this compound.

Comparative Analysis of Structural Confirmation Methods

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingUnambiguous structural determinationRequires a suitable single crystal, provides solid-state structure which may differ from solution
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirement, applicable to complex mixturesProvides limited information on stereochemistry and connectivity
NMR Spectroscopy Detailed connectivity of atoms, stereochemistry, solution-state conformationNon-destructive, provides rich structural detailLower sensitivity than MS, can be complex to interpret for large molecules
Differential Scanning Calorimetry (DSC) Phase transition temperatures, enthalpies of transitionProvides information on thermal properties and polymorphismDoes not provide direct structural information

Experimental Protocols

X-ray Crystallography of a Cholesteryl Ester (General Protocol)
  • Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a suitable solvent (e.g., a mixture of acetone (B3395972) and hexane) from a saturated solution.

  • Crystal Mounting: A well-formed single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Mass Spectrometry (ESI-MS) of this compound
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/chloroform).

  • Infusion: The sample solution is infused into the electrospray ionization source of the mass spectrometer.

  • Ionization: A high voltage is applied to the sample solution, causing the formation of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of Cholesteryl 10-undecenoate purification Purification (e.g., Column Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal ms Mass Spectrometry purification->ms Solution nmr NMR Spectroscopy purification->nmr Solution dsc Differential Scanning Calorimetry purification->dsc Solid structure 3D Structure Determination xray->structure mw Molecular Weight Confirmation ms->mw connectivity Structural Elucidation (Connectivity) nmr->connectivity thermal Thermal Properties dsc->thermal

Figure 1: A generalized workflow for the synthesis and structural confirmation of this compound.

logical_relationship cluster_primary Primary Structural Confirmation cluster_secondary Complementary & Alternative Methods compound This compound xray X-ray Crystallography (Solid State) compound->xray Definitive 3D Structure ms Mass Spectrometry (Molecular Weight) compound->ms Compositional Verification nmr NMR Spectroscopy (Connectivity, Solution Structure) compound->nmr Structural Verification dsc DSC (Thermal Properties) compound->dsc Physicochemical Characterization

Figure 2: Logical relationship between this compound and various structural analysis techniques.

References

Cross-Validation of Experimental Results for Cholesteryl 10-undecenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cholesteryl 10-undecenoate and its common alternatives in the context of experimental research, particularly in drug delivery and liquid crystal applications. Due to a scarcity of published experimental data for this compound, this document leverages data from structurally similar cholesteryl esters and other alternatives to provide a useful cross-validation framework. This guide is intended to aid researchers in experimental design, material selection, and the interpretation of results.

I. Overview of this compound and Alternatives

This compound is a cholesterol derivative with potential applications in the formulation of liquid crystals and as a component of lipid-based drug delivery systems.[1] Its molecular formula is C38H64O2 and it has a molecular weight of 552.92 g/mol .[1] Common alternatives investigated for similar purposes include other cholesteryl esters, such as Cholesteryl Nonanoate, Cholesteryl Benzoate (B1203000), and Cholesteryl Oleyl Carbonate, as well as fatty alcohols like Cetyl Alcohol and Stearyl Alcohol, which can substitute for cholesterol in liposomal formulations.

II. Comparative Physicochemical Properties

A key aspect of utilizing these molecules in drug delivery and liquid crystal applications is their thermal behavior, specifically their phase transition temperatures. This data is crucial for determining the physical state of a formulation at physiological or application-specific temperatures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Phase Transition Temperatures (°C)
This compound C38H64O2552.92No experimental data found.
Cholesteryl Nonanoate C36H62O2542.9Crystal to Smectic: 75; Smectic to Cholesteric: 78.6; Cholesteric to Isotropic: 91.2[2]
Cholesteryl Benzoate C34H50O2498.8Solid to Cholesteric: 145-146; Cholesteric to Isotropic: 178-179[3][4]
Cholesteryl Oleyl Carbonate C46H80O3681.1Smectic to Cholesteric: ~18.5; Cholesteric to Isotropic: ~37.8[5]
Cetyl Alcohol C16H34O242.45Melting Point: 49.3
Stearyl Alcohol C18H38O270.5Melting Point: 59.6

Note: The lack of published phase transition data for this compound is a significant knowledge gap. Researchers are encouraged to perform differential scanning calorimetry (DSC) to characterize this property.

III. Performance in Drug Delivery Systems

Cholesteryl esters and their alternatives are frequently incorporated into liposomes to modulate membrane fluidity, stability, and drug release characteristics.

Drug Loading and Release Kinetics

The choice of sterol or fatty alcohol can significantly impact the encapsulation efficiency and release profile of therapeutic agents from liposomal formulations. Generally, increasing cholesterol content in liposomes has been shown to decrease drug incorporation for certain drugs.[6] Fatty alcohols, when used as an alternative to cholesterol, have been observed to influence drug release rates, with studies showing that niosomes containing fatty alcohols exhibited a considerably slower release rate of a model drug compared to those containing cholesterol.[7][8]

IV. Experimental Protocols

The following are generalized protocols for the synthesis and characterization of cholesteryl esters and their incorporation into liposomal drug delivery systems. These should be adapted and optimized for specific research needs.

A. Synthesis of Cholesteryl Esters

A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with an appropriate acid chloride.

Protocol: Synthesis of Cholesteryl Ester via Acid Chloride Route

  • Dissolution: Dissolve cholesterol in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a slight molar excess of a base (e.g., pyridine, triethylamine) to the solution to act as a proton scavenger.

  • Acylation: Slowly add a slight molar excess of the desired acid chloride (e.g., 10-undecenoyl chloride for the synthesis of this compound) to the stirred solution at room temperature.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized cholesteryl ester using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

G cluster_synthesis Synthesis of Cholesteryl Ester Cholesterol Cholesterol ReactionMixture Reaction Mixture Cholesterol->ReactionMixture AcidChloride Acid Chloride AcidChloride->ReactionMixture SolventBase Anhydrous Solvent + Base SolventBase->ReactionMixture PurifiedProduct Purified Cholesteryl Ester ReactionMixture->PurifiedProduct Reaction, Work-up, Purification

Caption: Workflow for the synthesis of cholesteryl esters.

B. Preparation of Liposomes

The thin-film hydration method is a widely used technique for preparing liposomes containing cholesteryl esters.

Protocol: Liposome (B1194612) Preparation by Thin-Film Hydration

  • Lipid Dissolution: Dissolve the desired phospholipids (B1166683) (e.g., phosphatidylcholine) and the cholesteryl ester (or its alternative) in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which may contain the drug to be encapsulated) by gentle agitation at a temperature above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Remove any unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.

G cluster_liposome_prep Liposome Preparation Lipids Phospholipids + Cholesteryl Ester LipidSolution Lipid Solution Lipids->LipidSolution OrganicSolvent Organic Solvent OrganicSolvent->LipidSolution LipidFilm Thin Lipid Film LipidSolution->LipidFilm Solvent Evaporation MLVs Multilamellar Vesicles (MLVs) LipidFilm->MLVs Hydration AqueousBuffer Aqueous Buffer (+ Drug) AqueousBuffer->MLVs SUVs Small Unilamellar Vesicles (SUVs) MLVs->SUVs Sonication or Extrusion PurifiedLiposomes Purified Liposomes SUVs->PurifiedLiposomes Purification

Caption: Workflow for liposome preparation via thin-film hydration.

C. Characterization of Physicochemical Properties

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the sample into an aluminum DSC pan.

  • Sealing: Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Thermal Program: Place the sample and reference pans in the DSC cell. Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a desired temperature range.

  • Data Acquisition: Record the heat flow as a function of temperature. Endothermic or exothermic peaks correspond to phase transitions.

  • Analysis: Determine the onset temperature, peak temperature, and enthalpy of the transitions from the DSC thermogram.

V. Signaling Pathways and Logical Relationships

The primary role of these cholesterol derivatives in the context of this guide is as formulation components rather than active pharmaceutical ingredients with direct effects on signaling pathways. Their influence is on the physicochemical properties of the delivery vehicle, which in turn affects drug bioavailability and, consequently, the drug's interaction with its target signaling pathway.

G cluster_drug_delivery Drug Delivery Logical Pathway CholesterylEster Cholesteryl Ester (e.g., 10-undecenoate) LiposomeFormulation Liposome Formulation CholesterylEster->LiposomeFormulation PhysicochemicalProperties Physicochemical Properties (Stability, Release Rate) LiposomeFormulation->PhysicochemicalProperties DrugBioavailability Drug Bioavailability PhysicochemicalProperties->DrugBioavailability TargetCell Target Cell DrugBioavailability->TargetCell SignalingPathway Signaling Pathway TargetCell->SignalingPathway Drug Interaction TherapeuticEffect Therapeutic Effect SignalingPathway->TherapeuticEffect

Caption: Logical relationship of cholesteryl esters in drug delivery.

VI. Conclusion and Future Directions

While this compound holds promise as a component in advanced material and drug delivery formulations, a significant lack of published experimental data hinders its direct comparison with established alternatives. This guide provides a framework for researchers to conduct their own cross-validation studies by presenting data on comparable materials and outlining essential experimental protocols. Future research should focus on the full physicochemical characterization of this compound, including its thermal properties and its impact on drug loading and release from various delivery systems. Such data will be invaluable for the rational design of novel and effective therapeutic formulations.

References

Benchmarking Cholesteryl 10-undecenoate: A Comparative Guide for Performance in Lipid Nanoparticle-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of a wide range of therapeutics, most notably RNA-based medicines. The composition of these LNPs is a critical determinant of their stability, efficacy, and safety. While ionizable lipids have been the primary focus of innovation for enhancing delivery, "helper lipids" play an indispensable role in the structural integrity and functionality of these nanoparticles. Cholesterol is a standard and widely utilized helper lipid, contributing to membrane stability and fusogenicity.[1][2] This guide provides a framework for benchmarking a novel derivative, Cholesteryl 10-undecenoate, against established commercial alternatives.

This compound, with its ester linkage and terminal alkene group, presents a unique modification to the cholesterol backbone. These structural changes could potentially influence its packing within the lipid bilayer, altering the physicochemical properties and, consequently, the in vitro and in vivo performance of the resulting LNPs. Studies with other cholesteryl esters, such as cholesteryl oleate, have demonstrated the potential for modified cholesterol structures to enhance the delivery of nucleic acids compared to unmodified cholesterol, suggesting that such explorations are a worthy scientific endeavor.[3]

This guide offers a comprehensive overview of the experimental protocols and data presentation formats necessary to conduct a rigorous comparative analysis of this compound.

Commercial Alternatives for Benchmarking

A thorough evaluation of this compound necessitates comparison against well-established helper lipids commonly used in LNP formulations. The following table summarizes key performance indicators for LNPs formulated with standard commercial helper lipids, providing a baseline for comparison.

Table 1: Performance Characteristics of Commercial Helper Lipids in LNP Formulations

Helper LipidTypical Molar Ratio (Ionizable Lipid:Helper:DSPC:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vitro Transfection EfficiencyReference
Cholesterol50:38.5:10:1.580 - 120< 0.2> 90High[4][5]
DSPC50:10:38.5:1.5 (as primary structural lipid)70 - 100< 0.15> 85Varies with ionizable lipid[1][6]
DOPE48:10:40:2 (in combination with cholesterol)80 - 150< 0.25> 80High (promotes endosomal escape)[1][7]

Note: The performance of LNPs is highly dependent on the specific ionizable lipid used, the nature of the payload (e.g., mRNA, siRNA), and the formulation process.

Proposed Experimental Protocols for Benchmarking

To ensure a robust and reproducible comparison, standardized experimental protocols are essential. The following sections detail the methodologies for LNP formulation and key characterization assays.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for controlled and rapid mixing of the lipid and aqueous phases.

a. Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • Helper lipid: this compound, Cholesterol (control)

  • Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Payload: mRNA or siRNA encoding a reporter gene (e.g., Luciferase, GFP)

  • Ethanol (B145695) (ACS grade)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

b. Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid (this compound or cholesterol), DSPC, and PEG-lipid in ethanol to achieve a desired stock concentration (e.g., 25 mM total lipid). The molar ratio of the lipids should be kept consistent across all formulations (e.g., 50:38.5:10:1.5 ionizable lipid:helper lipid:DSPC:PEG-lipid).[8]

  • Prepare Aqueous Phase: Dilute the nucleic acid payload in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set the total flow rate and the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g., 12 mL/min total flow rate with a 3:1 aqueous:organic ratio).

  • LNP Formation: Load the lipid solution and the aqueous nucleic acid solution into separate syringes and initiate the mixing process. The rapid mixing will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Physicochemical Characterization of LNPs

a. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the LNPs.

  • Procedure:

    • Dilute the LNP suspension in PBS.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate for each sample.

b. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer.

    • Measure the zeta potential using an appropriate instrument.

    • Perform measurements in triplicate.

c. Encapsulation Efficiency Quantification:

  • Principle: A fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) is used to determine the amount of encapsulated and free nucleic acid.[9]

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid (total nucleic acid).

    • To the other set, add buffer without the lysis agent (free nucleic acid).

    • Add the fluorescent dye to both sets and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] x 100

In Vitro Performance Evaluation

a. Cell Culture:

  • Maintain a relevant cell line (e.g., HeLa, HEK293 for general transfection; primary cells for specific applications) in appropriate culture conditions.

b. Transfection Assay:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the LNP formulations (containing the reporter gene).

  • Incubate for a specified period (e.g., 24-48 hours).

  • Assess the expression of the reporter gene using an appropriate method (e.g., luciferase assay for luminescence, flow cytometry for GFP expression).

  • Include a positive control (e.g., a commercial transfection reagent) and an untreated control.

c. Cytotoxicity Assay:

  • Principle: Assess the impact of the LNP formulations on cell viability using a standard assay (e.g., MTT, PrestoBlue).

  • Procedure:

    • Treat cells with the LNP formulations at the same concentrations used for the transfection assay.

    • After the incubation period, add the viability reagent and measure the signal according to the manufacturer's protocol.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate direct comparison.

Table 2: Template for Physicochemical Characterization Data

FormulationHelper LipidMean Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
LNP-1This compound
LNP-2Cholesterol

Table 3: Template for In Vitro Performance Data

FormulationHelper LipidReporter Gene Expression (relative to control) ± SDCell Viability (%) ± SD
LNP-1This compound
LNP-2Cholesterol

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to this benchmarking study.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4.0) IonizableLipid Ionizable Lipid MicrofluidicMixing Microfluidic Mixing IonizableLipid->MicrofluidicMixing HelperLipid Helper Lipid (this compound or Cholesterol) HelperLipid->MicrofluidicMixing DSPC DSPC DSPC->MicrofluidicMixing PEGLipid PEG-Lipid PEGLipid->MicrofluidicMixing NucleicAcid Nucleic Acid (mRNA/siRNA) NucleicAcid->MicrofluidicMixing Dialysis Dialysis (PBS, pH 7.4) MicrofluidicMixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization FinalLNP Final LNP Formulation Sterilization->FinalLNP

Caption: Workflow for LNP formulation using microfluidic mixing.

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Analysis cluster_invitro In Vitro Evaluation LNP_Sample LNP Formulation DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS Zeta Zeta Potential Measurement LNP_Sample->Zeta RiboGreen RiboGreen Assay LNP_Sample->RiboGreen Transfection Transfection Efficiency LNP_Sample->Transfection Cytotoxicity Cytotoxicity Assay LNP_Sample->Cytotoxicity Size_PDI Particle Size & PDI DLS->Size_PDI SurfaceCharge Surface Charge Zeta->SurfaceCharge Encapsulation Encapsulation Efficiency RiboGreen->Encapsulation Efficacy Delivery Efficacy Transfection->Efficacy Safety Cell Viability Cytotoxicity->Safety

Caption: Experimental workflow for LNP characterization.

LNP_Uptake_Pathway LNP Lipid Nanoparticle Cell Target Cell Endocytosis Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome (pH ~5.5) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape PayloadRelease Payload Release (mRNA/siRNA) EndosomalEscape->PayloadRelease Translation Translation (mRNA) -> Protein PayloadRelease->Translation RISC RISC Loading (siRNA) -> Gene Silencing PayloadRelease->RISC

Caption: Cellular uptake and endosomal escape pathway of LNPs.

References

Assessing the Reproducibility of Cholesteryl 10-undecenoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cholesteryl esters, such as Cholesteryl 10-undecenoate, is a critical process in various research and development fields, including the formulation of drug delivery systems and the study of lipid metabolism. The reproducibility of the synthesis is paramount to ensure consistent product quality and reliable experimental outcomes. This guide provides a comparative analysis of common methods for synthesizing this compound, offering insights into their potential for reproducible results.

Comparison of Synthesis Methods

Here, we compare three plausible methods for the synthesis of this compound: Steglich Esterification, acylation with 10-undecenoyl chloride, and a method utilizing a triphenylphosphine-sulfur trioxide adduct. The following table summarizes the potential advantages and disadvantages of each method, which directly impact their reproducibility.

MethodReagentsGeneral ConditionsPotential YieldKey Factors Affecting Reproducibility
Steglich Esterification 10-undecenoic acid, Cholesterol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Anhydrous organic solvent (e.g., Dichloromethane), Room temperatureModerate to HighPurity of reagents and solvent, precise stoichiometry, efficient removal of dicyclohexylurea (DCU) byproduct.
Acylation with Acyl Chloride 10-undecenoyl chloride, Cholesterol, Base (e.g., Pyridine (B92270) or Triethylamine)Anhydrous organic solvent (e.g., Dichloromethane or Toluene), 0°C to room temperatureHighPurity and stability of 10-undecenoyl chloride, careful control of reaction temperature to avoid side reactions, efficient removal of base hydrochloride salt.
Triphenylphosphine-Sulfur Trioxide Adduct 10-undecenoic acid, Cholesterol, Triphenylphosphine-sulfur trioxide adductToluene, 110°CGood to Excellent[1]Purity of the adduct, precise temperature control, efficient removal of byproducts.[1]

Detailed Experimental Protocols

The following are representative protocols for the synthesis of cholesteryl esters, adapted for this compound. It is important to note that optimization may be required to achieve the best results.

Protocol 1: Steglich Esterification

This method is a widely used, mild esterification procedure.

Materials:

  • Cholesterol (1.0 eq)

  • 10-undecenoic acid (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve cholesterol and 10-undecenoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP to the solution and stir until it dissolves.

  • In a separate flask, dissolve DCC in anhydrous DCM.

  • Slowly add the DCC solution to the cholesterol and fatty acid mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain pure this compound.

Protocol 2: Acylation with 10-undecenoyl chloride

This method generally provides high yields but requires the handling of a reactive acyl chloride.

Materials:

  • Cholesterol (1.0 eq)

  • 10-undecenoyl chloride (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (B128534) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve cholesterol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine or triethylamine to the solution.

  • Add 10-undecenoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reagents Cholesterol + 10-undecenoic acid/ 10-undecenoyl chloride Reaction Esterification Reaction (e.g., Steglich or Acylation) Reagents->Reaction Filtration Filtration (Removal of Byproducts) Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Cholesteryl 10-undecenoate Chromatography->Product

General workflow for synthesis and purification.

Signaling Pathways

Not applicable to this topic.

Logical Relationships

Reproducibility_Factors cluster_factors Key Factors Reproducibility Reproducible Synthesis of This compound Reagent_Purity Purity of Starting Materials (Cholesterol, Fatty Acid/Acyl Chloride) Reproducibility->Reagent_Purity Reaction_Conditions Precise Control of Reaction Conditions (Temperature, Time, Stoichiometry) Reproducibility->Reaction_Conditions Solvent_Quality Anhydrous and Pure Solvents Reproducibility->Solvent_Quality Purification_Method Effective and Consistent Purification Technique Reproducibility->Purification_Method

Factors influencing the reproducibility of the synthesis.

References

A Researcher's Guide to the Characterization of Cholesteryl 10-undecenoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of lipid excipients is paramount for successful formulation development. This guide provides a comparative overview of standardized methods for characterizing Cholesteryl 10-undecenoate, a key component in various drug delivery systems. To offer a comprehensive perspective, we compare its properties with two commonly used alternatives: Cholesteryl Oleate (B1233923) and Cholesteryl Stearate (B1226849). This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid in the selection and application of these critical formulation components.

Comparative Physicochemical Data

A summary of the key physicochemical properties of this compound and its alternatives is presented below. While experimental data for this compound is limited in publicly available literature, known properties of similar cholesteryl esters provide a basis for comparison.

PropertyThis compoundCholesteryl OleateCholesteryl Stearate
Molecular Formula C₃₈H₆₄O₂[1]C₄₅H₇₈O₂C₄₅H₈₀O₂
Molecular Weight 552.92 g/mol [1]651.10 g/mol 653.12 g/mol
Physical State SolidWhite to off-white powderWhite crystalline solid
Melting Point (°C) Data not available44-4779-83
Key Structural Feature Terminal double bond in the alkyl chainCis-double bond at C9 of the oleate chainSaturated stearate chain

Standardized Characterization Methodologies

The following sections detail the standardized experimental protocols for the comprehensive characterization of this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of the cholesteryl ester.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the cholesteryl ester in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum.

    • Key signals for cholesteryl esters typically include:

      • A multiplet around 5.35 ppm corresponding to the vinylic proton on the cholesterol ring.

      • A multiplet around 4.60 ppm for the proton at the 3-position of the cholesterol backbone, adjacent to the ester oxygen.

      • Signals in the range of 0.6 to 2.5 ppm corresponding to the cholesterol ring protons and the fatty acid chain protons.

      • For this compound, specific signals for the terminal double bond protons are expected around 4.9-5.8 ppm.[2]

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum.

    • Characteristic signals include:

      • A signal around 173 ppm for the ester carbonyl carbon.

      • Signals for the cholesterol ring carbons, typically between 10 and 141 ppm.

      • Signals for the fatty acid chain carbons.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Compare the chemical shifts with known values for cholesterol and the respective fatty acid to confirm the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the cholesteryl ester, confirming its identity and purity.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like chloroform or methanol.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is typically used.

  • Analysis:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Cholesteryl esters typically form adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) ions.

    • The fragmentation of the molecular ion often results in a characteristic neutral loss of the fatty acid chain, leaving the cholesteryl cation.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to further verify the structure.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point and phase transition behavior, which are critical for understanding the physical state of the lipid in a formulation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the cholesteryl ester into an aluminum DSC pan.

  • Instrumentation: A differential scanning calorimeter.

  • Thermal Analysis:

    • Heat the sample at a controlled rate, typically 5-10 °C/min, under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The melting point is observed as an endothermic peak. Other phase transitions, such as from a crystalline to a liquid crystalline state, may also be observed. For instance, cholesteryl nonanoate (B1231133) exhibits transitions from a smectic to a cholesteric phase and then to an isotropic melt.[3]

  • Data Analysis: Determine the onset temperature, peak temperature (melting point), and enthalpy of fusion from the thermogram.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing cholesteryl esters and the logical relationship in selecting an appropriate lipid excipient.

G Experimental Workflow for Cholesteryl Ester Characterization Sample Cholesteryl Ester Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI or APCI) Sample->MS DSC Differential Scanning Calorimetry Sample->DSC Structure Structural Elucidation & Identity Confirmation NMR->Structure MolWeight Molecular Weight & Purity MS->MolWeight Thermal Thermal Properties (Melting Point, Phase Transitions) DSC->Thermal Data Comprehensive Characterization Data Structure->Data MolWeight->Data Thermal->Data

Fig. 1: Workflow for physicochemical characterization.

G Decision Pathway for Lipid Excipient Selection Start Define Drug Delivery System Requirements Properties Evaluate Physicochemical Properties of Lipids Start->Properties Compatibility Assess Drug-Excipient Compatibility Properties->Compatibility Stability Determine Formulation Stability Compatibility->Stability Performance Evaluate In Vitro/In Vivo Performance Stability->Performance Selection Select Optimal Lipid Excipient Performance->Selection

Fig. 2: Logical flow for excipient selection.

Cholesterol Biosynthesis and Regulation

The selection and use of cholesteryl esters in drug delivery are often related to their interaction with cellular lipid pathways. The following diagram illustrates the cholesterol biosynthesis pathway and its regulation by Sterol Regulatory Element-Binding Proteins (SREBPs), a key pathway in cellular lipid homeostasis.[4][5]

G Cholesterol Biosynthesis and SREBP Regulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex SREBP_SCAP_INSIG SREBP-SCAP-INSIG (Inactive) SREBP_SCAP->SREBP_SCAP_INSIG High Cholesterol S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low Cholesterol (Transport to Golgi) INSIG INSIG INSIG->SREBP_SCAP_INSIG S2P Site-2 Protease (S2P) S1P->S2P Cleavage nSREBP Nuclear SREBP (nSREBP) (Active Transcription Factor) S2P->nSREBP Cleavage & Release SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Gene Target Gene Expression (e.g., HMG-CoA Reductase) SRE->Gene Activates HMG_CoA_Reductase HMG-CoA Reductase Gene->HMG_CoA_Reductase Upregulates AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Cholesterol->SREBP_SCAP_INSIG Feedback Inhibition

Fig. 3: SREBP-mediated regulation of cholesterol synthesis.

References

Biocompatibility of Cholesteryl 10-undecenoate for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel biomaterials for advanced drug delivery and biomedical devices necessitates a thorough evaluation of their biocompatibility. Cholesteryl 10-undecenoate, a cholesterol ester, presents an interesting candidate due to the inherent biological relevance of its constituent molecules. This guide provides a comparative analysis of the biocompatibility of this compound, juxtaposed with established alternatives such as liposomes and polymeric nanoparticles. While direct quantitative biocompatibility data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on closely related cholesterol derivatives and standard biomaterials to offer a comprehensive overview for researchers.

Executive Summary

This compound is a lipophilic molecule that can be incorporated into various drug delivery systems. Its biocompatibility is anticipated to be favorable, given that its hydrolysis products are cholesterol and 10-undecenoic acid, a fatty acid. However, the lack of specific biocompatibility studies on this particular ester warrants a cautious approach and underscores the need for empirical testing. This guide outlines the standard experimental protocols for assessing biocompatibility, including cytotoxicity and hemocompatibility assays, and presents available data for comparator materials to contextualize the potential performance of this compound.

Comparison of Biocompatibility Profiles

A direct comparison is challenging due to the absence of specific data for this compound. However, based on the biocompatibility of its components and related molecules, a qualitative assessment can be made.

Material/SystemKey Biocompatibility CharacteristicsAdvantagesDisadvantages
This compound Expected to be biodegradable to endogenous components. Potential for low cytotoxicity. Hemocompatibility is unknown.Biodegradable to natural metabolites. Potential for high drug loading of lipophilic drugs.Lack of specific biocompatibility data. Potential for inflammatory response depending on formulation.
Cholesteryl Esters (General) Biocompatibility varies with the fatty acid chain; increased unsaturation can correlate with higher toxicity, though exceptions exist.[1]Can modulate membrane fluidity and stability in lipid-based formulations.Potential for cytotoxicity and induction of inflammatory responses depending on the specific ester and its concentration.[1]
Liposomes (Conventional) Generally biocompatible and biodegradable. Phospholipid composition can influence immunogenicity.Well-established clinical use. Can encapsulate both hydrophilic and hydrophobic drugs.Rapid clearance by the reticuloendothelial system (RES). Potential for instability.
PEGylated Liposomes "Stealth" characteristics reduce immunogenicity and prolong circulation time.[2][3]Enhanced stability and circulation half-life compared to conventional liposomes.[2][3]Can elicit anti-PEG antibodies upon repeated administration. May have reduced cellular uptake in some cases.[3]
Polymeric Nanoparticles (e.g., PLGA) Biocompatible and biodegradable. Degradation products (e.g., lactic acid, glycolic acid) are metabolized by the body.Controlled and sustained drug release profiles. Well-established manufacturing processes.Potential for acidic microenvironment upon degradation. Can sometimes induce an inflammatory response.

Quantitative Biocompatibility Data (Comparator Materials)

As specific data for this compound is unavailable, this section presents data for other relevant materials to provide a frame of reference.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

MaterialCell LineAssayIC50 (µM)Reference
CoprostanoneCaco-2MTT~150 (at 48h)[4]
CholestenoneCaco-2MTT~75 (at 48h)[4]
Doxorubicin (free drug)VariousVarious0.1 - 10General Knowledge
Doxorubicin-loaded LiposomesVariousVariousGenerally higher than free drugGeneral Knowledge

Note: The cytotoxicity of cholesterol metabolites like coprostanone and cholestenone can vary significantly with cell line and incubation time.[4] It is also crucial to note that cholesterol itself can interfere with the MTT assay, potentially leading to an overestimation of cytotoxicity.[5]

Table 2: Hemocompatibility Data (% Hemolysis)

MaterialConcentration% HemolysisReference
Poly(ethylene terephthalate)-co-dimer linoleic acid copolymersN/A< 2%[6]
Uncoated Catheter SegmentN/A~2%[7]
Nitric Oxide-Releasing Coated CatheterN/A< 1%[7]

Note: According to the ASTM F756-00 standard, a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. The following are standard protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Addition: Prepare serial dilutions of this compound (solubilized in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) and add to the wells. Include vehicle controls (solvent only) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Hemocompatibility Assay (Hemolysis Assay)

This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.

Protocol:

  • Blood Collection: Obtain fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

  • RBC Isolation and Washing: Centrifuge the blood to pellet the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS) until the supernatant is clear.

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Sample Incubation: Add different concentrations of this compound (or a film/scaffold made from it) to the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for 2-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and potential biological interactions, the following diagrams are provided.

Biocompatibility_Workflow cluster_in_vitro In Vitro Biocompatibility Assessment cluster_in_vivo In Vivo Biocompatibility Assessment material Cholesteryl 10-undecenoate cytotoxicity Cytotoxicity Assay (e.g., MTT) material->cytotoxicity hemocompatibility Hemocompatibility Assay (Hemolysis) material->hemocompatibility implantation Subcutaneous Implantation material->implantation cell_culture Cell Culture (e.g., Fibroblasts, Endothelial cells) cell_culture->cytotoxicity rbc Red Blood Cells rbc->hemocompatibility histology Histological Analysis (Inflammation, Fibrosis) implantation->histology blood_analysis Blood Chemistry & Hematology implantation->blood_analysis animal_model Animal Model (e.g., Rat, Mouse) animal_model->implantation

Caption: A typical workflow for assessing the biocompatibility of a novel biomaterial.

Material_Cell_Interaction cluster_material Biomaterial Interaction cluster_cell Cellular Response cluster_outcomes Potential Outcomes biomaterial This compound (or its formulation) cell_membrane Cell Membrane Interaction biomaterial->cell_membrane uptake Cellular Uptake cell_membrane->uptake lysosome Lysosomal Degradation uptake->lysosome metabolites Release of Cholesterol & 10-undecenoic acid lysosome->metabolites cellular_effects Cellular Effects metabolites->cellular_effects viability Normal Cell Viability cellular_effects->viability toxicity Cytotoxicity cellular_effects->toxicity inflammation Inflammatory Response cellular_effects->inflammation

Caption: Potential signaling pathway of biomaterial-cell interaction.

Conclusion and Future Directions

This compound holds promise as a component for biomedical applications, primarily due to its derivation from endogenous molecules. However, the current lack of direct biocompatibility data is a significant gap that needs to be addressed before it can be seriously considered for clinical translation. The provided comparative data for established biomaterials like liposomes and polymeric nanoparticles highlight the stringent biocompatibility standards that any new material must meet.

Researchers investigating this compound should prioritize conducting comprehensive biocompatibility studies following standardized protocols, such as those outlined in the ISO 10993 series. Initial in vitro screening for cytotoxicity and hemocompatibility, followed by in vivo studies to assess systemic toxicity and local tissue response, will be crucial in determining the true potential of this cholesterol ester in the biomedical field. Furthermore, the influence of the formulation (e.g., as part of a nanoparticle or liposome) on the overall biocompatibility profile must be carefully evaluated.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. Cholesteryl 10-undecenoate, a vital compound in various research applications, requires meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] This compound is known to cause skin and serious eye irritation.[2] Furthermore, it is harmful to aquatic life with long-lasting effects, necessitating the prevention of its release into the environment.[2][3]

Personal Protective Equipment (PPE) and Disposal Summary

For quick reference, the following table summarizes the necessary PPE and approved disposal methods for this compound.

CategoryItem/MethodSpecifications
Personal Protective Equipment Eye/Face ProtectionTightly fitting safety goggles with side-shields.
Hand ProtectionChemical impermeable gloves.
Body ProtectionWear fire/flame resistant and impervious clothing.
Disposal Methods Unused/Waste ProductLicensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Do not discharge to sewer systems.[1]
Contaminated PackagingTriple rinse (or equivalent) and offer for recycling or reconditioning.
Puncture to prevent reuse and dispose of in a sanitary landfill.
Combustible packaging can be disposed of via controlled incineration with flue gas scrubbing.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers involves a systematic approach to ensure safety and compliance.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials in suitable, closed, and clearly labeled containers.[1]

  • Store these containers in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Do not allow the chemical to enter drains.[1][2]

  • Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

3. Final Disposal of Chemical Waste:

  • The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • It is imperative to avoid contaminating water, foodstuffs, feed, or seed with the chemical.[1]

4. Disposal of Empty Containers:

  • Containers that held this compound must be thoroughly decontaminated by triply rinsing them with a suitable solvent.

  • The rinsed containers can then be offered for recycling or reconditioning.

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal cluster_container_options prep Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical Resistant Gloves - Protective Clothing collect Collect Waste this compound & Contaminated Materials prep->collect Start spill Manage Spills: - Prevent entry to drains - Use spark-proof tools store Store in sealed, labeled containers in a cool, dry, ventilated area collect->store chem_disposal Chemical Waste Disposal - Licensed Chemical Destruction Plant - Controlled Incineration store->chem_disposal container_disposal Container Disposal Options store->container_disposal recycle Triple Rinse & Recycle/Recondition container_disposal->recycle landfill Puncture & Dispose in Sanitary Landfill container_disposal->landfill incinerate Controlled Incineration (Combustible Packaging) container_disposal->incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Cholesteryl 10-undecenoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Standard/Specification
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)
Hand Protection Chemical impermeable glovesMust satisfy EU Directive 89/686/EEC and the standard EN 374
Body Protection Fire/flame resistant and impervious clothingN/A
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if dust formation is significant

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized handling protocol is critical to prevent accidents and contamination. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling PREP1 Ensure adequate ventilation PREP2 Verify eyewash station and safety shower are accessible PREP1->PREP2 PREP3 Don appropriate PPE (Gloves, Goggles, Lab Coat) PREP2->PREP3 HAND1 Handle in a well-ventilated area PREP3->HAND1 HAND2 Avoid contact with skin and eyes HAND1->HAND2 HAND3 Avoid formation of dust and aerosols HAND2->HAND3 HAND4 Use non-sparking tools HAND3->HAND4 POST1 Store container tightly closed in a dry, cool, and well-ventilated place HAND4->POST1 POST2 Wash hands and any exposed skin thoroughly POST1->POST2 POST3 Clean work area POST2->POST3

Figure 1: Experimental Workflow for Handling this compound

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Type Disposal Method Key Considerations
Chemical Waste Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[1]
Empty Containers Triple rinse (or equivalent) and offer for recycling or reconditioning.Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1]
Contaminated PPE Dispose of as hazardous waste in accordance with local regulations.N/A

The logical relationship for the disposal decision-making process is illustrated in the following diagram.

G Figure 2: Disposal Decision Pathway cluster_disposal Disposal Protocol DISP_START Waste Generated DISP_CHOICE Is container empty? DISP_START->DISP_CHOICE DISP_CHEM Dispose of chemical at a licensed facility or via controlled incineration DISP_CHOICE->DISP_CHEM No DISP_CONT_RINSE Triple rinse container DISP_CHOICE->DISP_CONT_RINSE Yes DISP_CONT_RECYCLE Recycle or recondition rinsed container DISP_CONT_RINSE->DISP_CONT_RECYCLE DISP_CONT_LANDFILL Puncture and dispose of in a sanitary landfill DISP_CONT_RINSE->DISP_CONT_LANDFILL

Figure 2: Disposal Decision Pathway

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl 10-undecenoate
Reactant of Route 2
Reactant of Route 2
Cholesteryl 10-undecenoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。